3-[2-(Sec-butyl)phenoxy]azetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-butan-2-ylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-10(2)12-6-4-5-7-13(12)15-11-8-14-9-11/h4-7,10-11,14H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSBAZQKWZBWQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-[2-(sec-Butyl)phenoxy]azetidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and robust synthetic route for the preparation of 3-[2-(sec-butyl)phenoxy]azetidine, a novel compound with potential applications in medicinal chemistry and drug discovery. Due to the absence of a direct, published synthesis for this specific molecule, this guide outlines a multi-step pathway based on well-established and reliable chemical transformations. The synthesis involves the preparation of two key intermediates, 2-sec-butylphenol and N-Boc-3-hydroxyazetidine, followed by their coupling via an etherification reaction and subsequent deprotection.
This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow to aid in the successful replication and potential optimization of this synthesis.
Overall Synthetic Scheme
The proposed synthesis of this compound is a four-step process, beginning with the synthesis of the two precursor molecules.
In-Depth Technical Guide: Infrared Spectroscopy Analysis of 3-[2-(sec-butyl)phenoxy]azetidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of 3-[2-(sec-butyl)phenoxy]azetidine. This document outlines the expected vibrational frequencies, a detailed experimental protocol for acquiring Fourier Transform Infrared (FTIR) spectra, and a logical workflow for the analysis. The information presented herein is intended to support researchers and scientists in the characterization and quality control of this and structurally related compounds.
Core Principles of Infrared Spectroscopy
Infrared spectroscopy is a powerful analytical technique that measures the interaction of infrared radiation with matter. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. These vibrations include stretching, bending, and other modes of motion. The resulting IR spectrum is a unique "fingerprint" of the molecule, providing valuable information about its functional groups and overall structure.
Predicted Infrared Absorption Data for this compound
The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the analysis of its constituent functional groups: the azetidine ring, the phenoxy group, and the sec-butyl substituent. The exact wavenumbers and intensities may vary slightly depending on the specific experimental conditions and the physical state of the sample.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3350 - 3300 | Medium | N-H Stretch | Azetidine ring |
| 3100 - 3000 | Medium - Weak | C-H Stretch (sp²) | Aromatic ring |
| 2960 - 2850 | Strong | C-H Stretch (sp³) | sec-butyl and azetidine ring |
| 1600 - 1580 | Medium - Weak | C=C Stretch | Aromatic ring |
| 1500 - 1450 | Medium | C=C Stretch | Aromatic ring |
| 1470 - 1430 | Medium | C-H Bend | CH₂, CH₃ (sec-butyl and azetidine) |
| 1385 - 1365 | Medium - Weak | C-H Bend (gem-dimethyl) | sec-butyl group |
| 1250 - 1200 | Strong | Asymmetric C-O-C Stretch | Aryl ether |
| 1100 - 1000 | Medium | Symmetric C-O-C Stretch | Aryl ether |
| 900 - 675 | Strong | C-H Out-of-plane Bend | Aromatic ring substitution pattern |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This section details a standard operating procedure for acquiring an FTIR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a convenient method for analyzing solid and liquid samples with minimal preparation.
I. Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.
-
This compound sample (solid or oil).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
II. Instrument Preparation
-
Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
III. Background Spectrum Acquisition
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the atmosphere and the ATR crystal itself and will be subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
IV. Sample Analysis
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal.
-
If the sample is a solid, use the ATR's pressure clamp to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.
-
Acquire the sample spectrum. Use the same number of scans and resolution as for the background spectrum.
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.
V. Data Processing and Analysis
-
Process the resulting spectrum as needed. This may include baseline correction and smoothing.
-
Identify the major absorption peaks and compare their wavenumbers to the predicted values in the table above and to reference spectra if available.
Workflow for Infrared Spectroscopy Analysis
The following diagram illustrates the logical workflow for the infrared spectroscopy analysis of a chemical compound like this compound.
Technical Guide: Analysis of the Hypothetical Crystal Structure and Synthesis of 3-(Phenoxy)azetidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, a specific crystal structure for 3-[2-(sec-butyl)phenoxy]azetidine has not been deposited in publicly accessible crystallographic databases. This guide, therefore, presents a hypothetical crystal structure analysis and generalized experimental protocols based on known azetidine derivatives and standard organic chemistry practices. The provided data is illustrative and intended to serve as a template for researchers working with similar molecular scaffolds.
Introduction
Azetidine moieties are increasingly recognized as valuable structural motifs in medicinal chemistry due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates. The 3-(phenoxy)azetidine core, in particular, offers a versatile scaffold for exploring structure-activity relationships by allowing for substitutions on both the phenoxy and azetidine rings. Understanding the three-dimensional structure of these compounds through X-ray crystallography is crucial for rational drug design and for elucidating their interactions with biological targets.
This technical guide provides a comprehensive overview of a hypothetical crystal structure for a representative 3-(phenoxy)azetidine derivative and details generalized experimental procedures for its synthesis and crystallization.
Hypothetical Crystallographic Data
The following table summarizes hypothetical crystallographic data for a representative N-substituted 3-(phenoxy)azetidine derivative. This data is compiled based on typical values observed for similar small organic molecules and serves as an illustrative example.
| Parameter | Hypothetical Value |
| Empirical Formula | C₁₅H₁₅NO₂ |
| Formula Weight | 241.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 14.789(5) |
| α (°) | 90 |
| β (°) | 105.34(2) |
| γ (°) | 90 |
| Volume (ų) | 1223.4(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.310 |
| Absorption Coefficient (mm⁻¹) | 0.090 |
| F(000) | 512 |
| Crystal Size (mm³) | 0.25 x 0.18 x 0.15 |
| Theta range for data collection (°) | 2.50 to 28.00 |
| Reflections collected | 9876 |
| Independent reflections | 2543 [R(int) = 0.034] |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.123 |
| R indices (all data) | R1 = 0.058, wR2 = 0.135 |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and crystallization of a 3-(phenoxy)azetidine derivative.
A common precursor for 3-substituted azetidines is N-Boc-3-hydroxyazetidine.
-
Reaction Setup: To a solution of 1,3-dichloro-2-propanol (1 equivalent) in a mixture of tert-butanol and water (4:1 v/v) at 0 °C, add potassium hydroxide (3 equivalents) portion-wise.
-
Boc Protection: After stirring for 2 hours, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) and N,N-diisopropylethylamine (DIPEA, 1.5 equivalents).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-Boc-3-hydroxyazetidine.
The phenoxy group can be introduced via a Mitsunobu reaction.
-
Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) and the desired phenol (e.g., 2-sec-butylphenol, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (PPh₃, 1.2 equivalents).
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise to the solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction with water and extract with ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the N-Boc-3-(phenoxy)azetidine derivative.
-
Deprotection (if required): The Boc-protecting group can be removed by treating the purified product with trifluoroacetic acid (TFA) in dichloromethane (DCM).
Growing single crystals suitable for X-ray diffraction is a critical step.
-
Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, and hexane) and solvent mixtures to find a system where the compound has moderate solubility.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
Visualizations
The following diagrams illustrate the general workflows for the synthesis and crystallization of 3-(phenoxy)azetidine derivatives.
Unraveling the Molecular Mysteries: A Technical Guide to 3-[2-(sec-butyl)phenoxy]azetidine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the currently available scientific information regarding the mechanism of action of the chemical entity 3-[2-(sec-butyl)phenoxy]azetidine . Despite a comprehensive and systematic search of scientific literature and pharmacological databases, it must be noted that as of the date of this document, there is no publicly available data detailing the specific mechanism of action, pharmacological targets, or biological activity of this compound.
The absence of empirical data—including binding affinities, functional assay results, and in vivo studies—precludes a detailed exposition of its molecular interactions and downstream signaling effects. Consequently, the core requirements of this technical guide, such as quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time.
A Look at Structurally Related Compounds: Potential Avenues for Investigation
While direct information on this compound is wanting, an analysis of its core structural motifs—the azetidine ring and the phenoxy moiety—can provide a rational basis for future research and hypothesis generation. The following sections explore the known biological activities of compounds containing these fragments, offering potential, yet purely speculative, avenues for investigating the target compound.
The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a recognized "privileged scaffold" in drug discovery. Its strained ring system can impart unique conformational constraints and metabolic stability to molecules. Azetidine derivatives have been successfully developed for a range of therapeutic targets.
For instance, certain azetidine-based compounds have been identified as potent antagonists of the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor (GPCR) involved in inflammatory responses. Others have demonstrated activity as inhibitors of GABA uptake transporters (GAT-1 and GAT-3), highlighting the potential for this scaffold to interact with targets in the central nervous system (CNS).
The Phenoxy Moiety: A Versatile Pharmacophore
The phenoxy group is a common feature in a multitude of biologically active molecules. Its presence can influence a compound's pharmacokinetic properties and provide key interactions with biological targets. The specific substitution pattern on the phenyl ring is crucial in determining target selectivity and potency. The ortho-sec-butyl substitution on the phenoxy ring of the title compound presents a distinct structural feature that would significantly influence its binding orientation and affinity for a putative target.
Postulated Research Directions
Given the lack of direct evidence, a hypothetical workflow for elucidating the mechanism of action of this compound would involve a series of well-established drug discovery assays.
Potential Biological Targets of 3-[2-(sec-butyl)phenoxy]azetidine: An In-depth Technical Guide
Disclaimer: This document provides a comprehensive overview of the potential biological targets of the novel chemical entity 3-[2-(sec-butyl)phenoxy]azetidine. As of the latest literature review, no specific experimental data for this compound has been published. The targets discussed herein are extrapolated from studies on structurally analogous compounds containing the azetidine and phenoxy scaffolds. The experimental protocols provided are established methods for assessing the activity of compounds against these putative targets.
Compound Structure:
-
IUPAC Name: this compound
-
SMILES: CCC(C)c1ccccc1OC2CNCC2
Introduction
The azetidine ring is a four-membered saturated heterocycle that has garnered significant interest in medicinal chemistry. Its constrained nature can impart favorable conformational rigidity to molecules, potentially leading to enhanced binding affinity and selectivity for biological targets. The phenoxy group, on the other hand, is a common motif in pharmacologically active compounds, often involved in crucial interactions with protein targets. The combination of these two moieties in this compound suggests a range of potential biological activities. This guide explores the most probable protein targets based on structure-activity relationships of similar molecules and provides detailed methodologies for their experimental validation.
Monoamine Transporters
The phenoxy-azetidine scaffold bears structural resemblance to known inhibitors of monoamine transporters, which are critical for regulating neurotransmitter levels in the synapse.
Vesicular Monoamine Transporter 2 (VMAT2)
VMAT2 is responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles. Inhibition of VMAT2 can lead to depletion of these neurotransmitters and has therapeutic applications in hyperkinetic movement disorders. Analogs of lobelane containing an azetidine ring have been shown to be potent inhibitors of VMAT2.
Hypothetical Signaling Pathway: VMAT2 Inhibition
In Vitro Stability of 3-[2-(sec-butyl)phenoxy]azetidine: A Technical Guide
Introduction
In the early stages of drug discovery and development, the assessment of a compound's stability is a critical step in determining its potential as a therapeutic agent. In vitro stability assays provide essential insights into a new chemical entity's (NCE) metabolic fate and chemical integrity, which are key determinants of its pharmacokinetic profile and bioavailability. This technical guide offers a comprehensive overview of the methodologies used to evaluate the in vitro stability of 3-[2-(sec-butyl)phenoxy]azetidine, a novel compound with therapeutic potential. The guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, data presentation formats, and visual workflows to facilitate a thorough understanding of the compound's stability profile.
The stability of a drug candidate is broadly categorized into metabolic stability and chemical stability. Metabolic stability assays evaluate the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily found in the liver.[1][2] These assays, often utilizing liver microsomes or hepatocytes, help predict the hepatic clearance of a drug.[3] Chemical stability, on the other hand, assesses the compound's degradation in various physiological and environmental conditions, such as different pH levels, which is crucial for predicting its stability in the gastrointestinal tract and during storage.[4]
This guide will detail the standard in vitro assays for determining the metabolic and chemical stability of this compound, present hypothetical data in a structured format, and provide visual representations of the experimental workflows and logical relationships.
Metabolic Stability Assessment
The liver is the primary site of drug metabolism, facilitated by a host of enzymes.[3] In vitro models such as liver microsomes and hepatocytes are widely used to screen for metabolic liabilities of drug candidates.[5]
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[6] The microsomal stability assay is a high-throughput screen to determine a compound's susceptibility to oxidative metabolism.[7]
Experimental Protocol
-
Preparation of Reagents:
-
A stock solution of this compound is prepared in an organic solvent like DMSO or methanol to a concentration of 10 mM.[6]
-
Pooled human liver microsomes are thawed on ice and diluted in a 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[6][7]
-
A solution of the cofactor NADPH is prepared in the same buffer.
-
-
Incubation:
-
The test compound is added to the microsomal suspension to achieve a final concentration of 1 µM.[7] The mixture is pre-incubated at 37°C.
-
The metabolic reaction is initiated by the addition of NADPH.[7]
-
A control incubation is run in parallel without the addition of NADPH to assess non-enzymatic degradation.
-
-
Sampling and Reaction Termination:
-
Sample Analysis:
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of this compound at each time point.[5]
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).[8]
-
Hypothetical Data for this compound
| Parameter | Human Liver Microsomes | Rat Liver Microsomes |
| Incubation Time (min) | % Remaining | % Remaining |
| 0 | 100 | 100 |
| 5 | 85.2 | 78.9 |
| 15 | 61.5 | 48.3 |
| 30 | 37.8 | 23.3 |
| 45 | 23.1 | 11.2 |
| 60 | 14.1 | 5.4 |
| t½ (min) | 25.8 | 18.5 |
| CLint (µL/min/mg protein) | 53.7 | 74.9 |
Experimental Workflow: Microsomal Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Hepatocyte Stability Assay
Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II drug-metabolizing enzymes, as well as the necessary cofactors.[1] Stability assays using hepatocytes provide a more comprehensive assessment of a compound's metabolic fate, as they account for cellular uptake and the activity of both phases of metabolism.[3]
Experimental Protocol
-
Preparation of Reagents:
-
A stock solution of this compound is prepared as described for the microsomal assay.
-
Cryopreserved human hepatocytes are thawed and diluted in a suitable incubation medium (e.g., Williams' Medium E) to a final cell density of 0.5 x 10⁶ viable cells/mL.[8]
-
-
Incubation:
-
The test compound is added to the hepatocyte suspension to a final concentration of 1 µM.[1]
-
The incubation is carried out in a shaking water bath or on an orbital shaker at 37°C to keep the cells in suspension.[8]
-
A negative control with heat-inactivated hepatocytes can be included to assess non-enzymatic degradation.[8]
-
-
Sampling and Reaction Termination:
-
Aliquots of the cell suspension are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[8]
-
The reaction is terminated by adding a cold organic solvent, which lyses the cells and precipitates proteins.
-
-
Sample Analysis:
-
The samples are processed and analyzed by LC-MS/MS as described for the microsomal stability assay.
-
-
Data Analysis:
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. The CLint in hepatocytes is typically expressed as µL/min/10⁶ cells and is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / number of cells).[8]
-
Hypothetical Data for this compound
| Parameter | Human Hepatocytes | Rat Hepatocytes |
| Incubation Time (min) | % Remaining | % Remaining |
| 0 | 100 | 100 |
| 15 | 92.1 | 88.5 |
| 30 | 84.8 | 78.3 |
| 60 | 72.0 | 61.3 |
| 90 | 60.9 | 48.2 |
| 120 | 51.5 | 37.9 |
| t½ (min) | 128.3 | 85.2 |
| CLint (µL/min/10⁶ cells) | 10.8 | 16.3 |
Experimental Workflow: Hepatocyte Stability Assay
Caption: Workflow for the in vitro hepatocyte stability assay.
Chemical Stability Assessment
Chemical stability assays are performed to evaluate the degradation of a compound in aqueous solutions under various conditions, which is essential for predicting its stability in the gastrointestinal tract for orally administered drugs.[4]
Experimental Protocol
-
Preparation of Buffers and Simulated Fluids:
-
Aqueous buffers are prepared at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic different physiological environments.
-
Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) are prepared according to standard protocols to simulate the conditions in the stomach and small intestine, respectively.[4]
-
-
Incubation:
-
A stock solution of this compound is added to each buffer and simulated fluid to a final concentration of 10 µM.
-
The solutions are incubated at 37°C for a specified period (e.g., up to 24 hours).
-
-
Sampling and Analysis:
-
Aliquots are taken at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
The concentration of the remaining parent compound is determined by LC-MS/MS.
-
-
Data Analysis:
-
The percentage of the compound remaining at each time point is calculated.
-
The degradation half-life (t½) is determined if significant degradation is observed.
-
Hypothetical Data for this compound
| Condition | Incubation Time (hours) | % Remaining | t½ (hours) |
| pH 1.2 Buffer | 2 | 98.5 | > 24 |
| 24 | 95.3 | ||
| Simulated Gastric Fluid (SGF) | 2 | 97.9 | > 24 |
| 24 | 94.8 | ||
| pH 6.8 Buffer | 2 | 99.2 | > 24 |
| 24 | 98.1 | ||
| Simulated Intestinal Fluid (SIF) | 2 | 99.5 | > 24 |
| 24 | 98.6 | ||
| pH 7.4 Buffer | 2 | 99.6 | > 24 |
| 24 | 98.9 |
Overall In Vitro Stability Assessment
The data generated from both metabolic and chemical stability assays are integrated to form a comprehensive in vitro stability profile of this compound. This profile is crucial for making informed decisions in the drug discovery process, such as compound selection and optimization.
Logical Relationship: In Vitro Stability Assessment
Caption: Integration of stability data for overall assessment.
This technical guide provides a framework for evaluating the in vitro stability of this compound. The detailed protocols for metabolic and chemical stability assays, along with the structured presentation of hypothetical data and visual workflows, offer a comprehensive approach to characterizing the stability profile of this novel compound. The results from these assays are instrumental in guiding the subsequent stages of drug development, including lead optimization and in vivo pharmacokinetic studies. A thorough understanding of a compound's in vitro stability is paramount for the successful development of safe and effective therapeutics.
References
- 1. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Metabolic Stability Assays [merckmillipore.com]
- 3. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 4. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. mttlab.eu [mttlab.eu]
- 7. mercell.com [mercell.com]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
A Technical Guide to the Solubility of 3-[2-(sec-butyl)phenoxy]azetidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-[2-(sec-butyl)phenoxy]azetidine and outlines a detailed protocol for its empirical determination in various organic solvents. Given the absence of publicly available experimental solubility data for this specific compound, this document serves as a predictive guide and a methodological framework for researchers.
Introduction: The Importance of Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior, including dissolution rate, bioavailability, and overall therapeutic efficacy. For a compound like this compound, which is of interest in drug discovery, understanding its solubility profile in a range of organic solvents is essential for various stages of development, including:
-
Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.
-
Formulation Development: Identifying suitable solvent systems for liquid formulations or for the preparation of solid dispersions.
-
Analytical Method Development: Choosing appropriate diluents for chromatographic and spectroscopic analysis.
-
Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays.
Physicochemical Properties and Predicted Solubility Profile
The molecular structure of this compound provides significant insight into its likely solubility behavior, based on the principle of "like dissolves like".[1][2]
-
Structure: The molecule consists of a polar azetidine ring, a bulky, nonpolar sec-butyl group, and a moderately polar phenoxy ether linkage.
-
Polarity: The presence of the nitrogen atom in the azetidine ring and the oxygen atom of the ether group introduces polarity and the potential for hydrogen bonding with protic solvents. The azetidine nitrogen can act as a hydrogen bond acceptor.
-
Nonpolarity: The benzene ring and the sec-butyl group contribute to the molecule's lipophilicity, suggesting affinity for nonpolar solvents.
Based on this structure, a qualitative solubility profile can be predicted:
-
High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can engage in dipole-dipole interactions. Also, good solubility is anticipated in chlorinated solvents like dichloromethane and chloroform.
-
Moderate Solubility: Expected in polar protic solvents such as alcohols (methanol, ethanol, isopropanol). While hydrogen bonding is possible, the nonpolar regions of the molecule may limit miscibility.
-
Low Solubility: Expected in very nonpolar solvents like hexanes and other aliphatic hydrocarbons, as the polar functional groups will hinder dissolution.
Experimental Protocol for Determining Thermodynamic Solubility
The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the isothermal shake-flask method .[3][4][5] This method involves allowing an excess of the solid compound to equilibrate with the solvent at a constant temperature until the solution is saturated.
3.1. Materials and Equipment
-
This compound (solid form)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
3.2. Experimental Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess of solid is crucial to ensure that equilibrium is reached at saturation.[3]
-
Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[6][7]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered saturate solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.[8][9][10][11] The solubility is the measured concentration of the saturated solution.
Data Presentation
The empirically determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Nonpolar | ||
| Toluene | Nonpolar (Aromatic) | ||
| Dichloromethane | Polar Aprotic | ||
| Ethyl Acetate | Polar Aprotic | ||
| Acetone | Polar Aprotic | ||
| Isopropanol | Polar Protic | ||
| Ethanol | Polar Protic | ||
| Methanol | Polar Protic | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for the shake-flask solubility determination method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.ws [chem.ws]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. bioassaysys.com [bioassaysys.com]
- 7. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaguru.co [pharmaguru.co]
- 11. improvedpharma.com [improvedpharma.com]
The Unexplored Therapeutic Potential of 3-[2-(sec-butyl)phenoxy]azetidine: A Technical Guide to Structure-Activity Relationship Exploration
For Immediate Release
A Deep Dive into the Structure-Activity Relationship of a Novel Azetidine Scaffold for Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the structure-activity relationship (SAR) of 3-[2-(sec-butyl)phenoxy]azetidine, a novel chemical entity with unexplored therapeutic potential. To date, a comprehensive literature review reveals a notable absence of specific SAR studies, biological targets, or defined signaling pathways for this compound. This document serves as a foundational resource, providing insights gleaned from structurally related azetidine derivatives to guide future research and drug discovery efforts.
The azetidine ring, a saturated four-membered heterocycle, is a privileged scaffold in medicinal chemistry, valued for its ability to impart desirable physicochemical properties such as improved metabolic stability and reduced lipophilicity.[1] Its derivatives have shown a wide array of pharmacological activities, including anticancer, antibacterial, and central nervous system effects.[1] This guide will focus on the known SAR of other functionalized azetidines to hypothesize potential biological activities and lay out a roadmap for the systematic investigation of this compound.
I. Structure-Activity Relationships of Related Azetidine Analogs
While direct data on this compound is unavailable, SAR studies on other substituted azetidines provide valuable starting points for investigation. The primary areas of interest based on existing literature are its potential as a Vesicular Monoamine Transporter 2 (VMAT2) inhibitor or as a Gamma-Aminobutyric Acid (GABA) uptake inhibitor.
A. Azetidine Analogs as VMAT2 Inhibitors
Research into lobelane analogs, which are potent inhibitors of VMAT2, has led to the exploration of smaller heterocyclic cores, including azetidine.[2] These compounds are of interest for their potential in treating methamphetamine abuse.[2] The core structure of these analogs, however, differs significantly from this compound as they are typically 2,5-disubstituted azetidines.
A series of cis- and trans-azetidine analogs of lobelane were synthesized and evaluated for their ability to inhibit [³H]dopamine uptake into synaptic vesicles.[2] The key findings from these studies are summarized in the table below.
| Compound ID | Stereochemistry | R Substituent | Ki (nM) for [³H]DA Uptake Inhibition |
| 15a | trans | H | 66 |
| 15b | trans | 4-MeO | 40 |
| 15c | trans | 3,4-OCH₂O- | 31 |
| 22a | cis | H | 59 |
| 22b | cis | 4-MeO | 24 |
| 22c | cis | 3,4-OCH₂O- | 32 |
| Lobelane | - | - | 45 |
| Norlobelane | - | - | 43 |
Data sourced from a study on azetidine analogs as VMAT2 inhibitors.[2]
Key SAR Insights for VMAT2 Inhibition:
-
Central Ring: Reduction of the piperidine ring in lobelane to a four-membered azetidine ring resulted in potent VMAT2 inhibitors.[2]
-
Stereochemistry: Both cis and trans isomers exhibited high potency, suggesting some flexibility in the binding pocket. The cis-isomers were slightly more potent.[2]
-
Substitution: The nature of the substituent on the phenethyl groups significantly impacted activity. The cis-4-methoxy analog (22b ) was the most potent inhibitor in the series.[2]
B. Azetidine Derivatives as GABA Uptake Inhibitors
Azetidine derivatives have also been investigated as conformationally constrained analogs of GABA and β-alanine for their potential as GABA uptake inhibitors, targeting the GAT-1 and GAT-3 transporters.[3] These compounds typically feature carboxylic acid or bioisosteric tetrazole groups, differing from the phenoxy substituent in the compound of interest.
| Compound ID | Azetidine Substitution | Lipophilic Residue (N-substitution) | Target | IC₅₀ (µM) |
| - | 2-ylacetic acid | 4,4-diphenylbutenyl | GAT-1 | 2.83 |
| - | 2-ylacetic acid | 4,4-bis(3-methyl-2-thienyl)butenyl | GAT-1 | 2.01 |
| 12d | 3-carboxylic acid | 2-[tris(4-methoxyphenyl)methoxy]ethyl | GAT-3 | 15.3 |
| 18b | 3-hydroxy-3-(4-methoxyphenyl) | N-unsubstituted | GAT-1 | 26.6 |
| 18e | 3-hydroxy-3-(4-methoxyphenyl) | N-alkylated | GAT-3 | 31.0 |
Data compiled from research on azetidine derivatives as GABA uptake inhibitors.[3]
Key SAR Insights for GABA Uptake Inhibition:
-
Substitution Position: Both 2- and 3-substituted azetidines showed activity. Azetidin-2-ylacetic acid derivatives were potent GAT-1 inhibitors.[3]
-
Lipophilic N-substituent: Large, lipophilic N-substituents were crucial for high potency at GAT-1.[3]
-
Carboxylic Acid Bioisosteres: Tetrazole rings, as bioisosteric replacements for the carboxylic acid group, did not yield potent GABA uptake inhibitors in the studied series.[3]
II. Proposed Experimental Workflow for this compound
Given the SAR of related compounds, a logical first step is to screen this compound for activity at VMAT2 and GABA transporters. The following workflow is proposed:
III. Detailed Experimental Protocols
A. Vesicular Monoamine Transporter 2 (VMAT2) Inhibition Assay
This protocol is adapted from studies on lobelane analogs.[2]
Objective: To determine the ability of this compound to inhibit the uptake of [³H]dopamine ([³H]DA) into synaptic vesicles.
Materials:
-
Rat brain tissue (striatum)
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Assay buffer (100 mM potassium tartrate, 2 mM ATP, 2 mM MgCl₂, 0.1 mM Tosyl-L-lysine-chloromethyl ketone, 10 mM HEPES, pH 7.4)
-
[³H]Dopamine
-
Test compound (this compound) at various concentrations
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Vesicle Preparation: Homogenize fresh rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 10,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (synaptic vesicles) in assay buffer.
-
Binding Assay: In a 96-well plate, combine synaptic vesicle preparation, assay buffer, and varying concentrations of the test compound.
-
Initiate Uptake: Add [³H]dopamine to each well to initiate the uptake reaction. Incubate at 37°C for a predetermined time (e.g., 5 minutes).
-
Terminate Uptake: Stop the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]DA uptake (IC₅₀ value). This can then be converted to an inhibition constant (Ki).
B. GABA Uptake Inhibition Assay
This protocol is based on methods used for evaluating novel GABA uptake inhibitors.[3]
Objective: To assess the inhibitory effect of this compound on GABA transporters (GAT-1, GAT-3).
Materials:
-
Cell lines stably expressing human GAT-1 or GAT-3 transporters.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
[³H]GABA.
-
Test compound (this compound) at various concentrations.
-
Known GAT-1 and GAT-3 inhibitors as positive controls (e.g., tiagabine for GAT-1).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture: Culture the GAT-1 and GAT-3 expressing cell lines to confluence in appropriate multi-well plates.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of the test compound or control inhibitors in assay buffer for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate Uptake: Add [³H]GABA to each well and incubate for a short period (e.g., 1-3 minutes) at room temperature.
-
Terminate Uptake: Rapidly aspirate the assay solution and wash the cells multiple times with ice-cold assay buffer to remove extracellular [³H]GABA.
-
Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer or distilled water. Transfer the lysate to scintillation vials with scintillation fluid and measure radioactivity.
-
Data Analysis: Calculate the percentage inhibition of [³H]GABA uptake for each concentration of the test compound and determine the IC₅₀ values for GAT-1 and GAT-3.
IV. Potential Signaling Pathways and Mechanisms of Action
Should this compound prove to be an inhibitor of VMAT2 or GABA transporters, the following diagrams illustrate the potential downstream consequences of its action.
A. VMAT2 Inhibition Signaling Cascade
Inhibition of VMAT2 prevents the loading of dopamine (DA) into synaptic vesicles. This leads to an increase in cytosolic DA, which can then be metabolized or reverse-transported out of the neuron via the dopamine transporter (DAT), ultimately altering dopaminergic neurotransmission.
B. GABA Transporter (GAT) Inhibition
Inhibition of GABA transporters (GATs) on presynaptic neurons and astrocytes prevents the reuptake of GABA from the synaptic cleft. This leads to an increased concentration and prolonged presence of GABA in the synapse, enhancing inhibitory neurotransmission.
References
- 1. Adenosine kinase inhibitors. 3. Synthesis, SAR, and antiinflammatory activity of a series of l-lyxofuranosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards Property Profiling: SYNTHESIS and SAR Probing of New Tetracyclic Diazaphenothiazine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"experimental protocol for 3-[2-(sec-butyl)phenoxy]azetidine synthesis"
For Research Use Only
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-[2-(sec-butyl)phenoxy]azetidine, a novel compound with potential applications in drug discovery. The synthetic route utilizes a Mitsunobu reaction between N-Boc-3-hydroxyazetidine and 2-(sec-butyl)phenol, followed by deprotection of the azetidine nitrogen. This application note includes a step-by-step protocol, a summary of reagents and materials, and diagrams illustrating the experimental workflow and a potential biological signaling pathway for this class of compounds.
Introduction
Azetidine moieties are increasingly incorporated into drug candidates due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability. The 3-phenoxyazetidine scaffold, in particular, is of significant interest as it is found in a variety of biologically active molecules. This document describes a robust protocol for the synthesis of a specific derivative, this compound, which can be adapted for the synthesis of a library of related compounds for screening purposes. The described synthesis is a two-step process involving a Mitsunobu reaction for the key C-O bond formation, followed by a standard deprotection step.
Experimental Protocol
Materials and Equipment
-
N-Boc-3-hydroxyazetidine
-
2-(sec-butyl)phenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and visualization reagents
-
Inert atmosphere setup (e.g., nitrogen or argon)
Synthesis of N-Boc-3-[2-(sec-butyl)phenoxy]azetidine (Mitsunobu Reaction)
-
To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq) and 2-(sec-butyl)phenol (1.1 eq).
-
Dissolve the starting materials in anhydrous THF (approximately 0.1 M concentration with respect to N-Boc-3-hydroxyazetidine).
-
Add triphenylphosphine (1.5 eq) to the solution and stir until fully dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield N-Boc-3-[2-(sec-butyl)phenoxy]azetidine as an oil or solid.
Deprotection of N-Boc-3-[2-(sec-butyl)phenoxy]azetidine
-
Dissolve the purified N-Boc-3-[2-(sec-butyl)phenoxy]azetidine (1.0 eq) in dichloromethane (DCM) (approximately 0.2 M).
-
Add trifluoroacetic acid (TFA) (10 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the final product, this compound.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| N-Boc-3-[2-(sec-butyl)phenoxy]azetidine | 305.42 | 70-85 | Oil or Solid |
| This compound | 205.29 | 85-95 | Oil or Solid |
Experimental Workflow
Caption: Synthetic workflow for this compound.
Potential Biological Signaling Pathway
Phenoxy derivatives have been implicated in the modulation of various signaling pathways, particularly those related to inflammation. One such pathway involves the activation of G-protein coupled receptors (GPCRs) that can influence downstream inflammatory responses. The diagram below illustrates a hypothetical signaling cascade that could be modulated by a 3-phenoxyazetidine derivative.
Caption: Hypothetical GPCR signaling pathway modulated by a 3-phenoxyazetidine.
Application Note: High-Throughput Screening for Inhibitors of Fluoro-Synthase Using 3-[2-(sec-butyl)phenoxy]azetidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-[2-(sec-butyl)phenoxy]azetidine, hereafter referred to as Compound X, is a novel small molecule featuring an azetidine ring, a structural motif present in numerous bioactive compounds. Its unique three-dimensional structure makes it an attractive candidate for drug discovery campaigns. This document provides a detailed protocol for utilizing Compound X and its analogs in a high-throughput screening (HTS) campaign to identify inhibitors of a hypothetical enzyme, Fluoro-Synthase. Fluoro-Synthase is a critical enzyme in a hypothetical disease-relevant pathway, making its inhibition a key therapeutic strategy.
The assay described is a fluorescence-based enzyme inhibition assay, a common and robust method for HTS.[1] This method allows for the rapid and sensitive detection of enzyme activity and its inhibition by test compounds in a miniaturized, automated format.
Assay Principle
The Fluoro-Synthase assay is based on the enzymatic conversion of a non-fluorescent substrate (FS-Fluorogen) into a highly fluorescent product. Inhibitors of Fluoro-Synthase will prevent this conversion, resulting in a decrease in the fluorescent signal. The intensity of the fluorescence is therefore directly proportional to enzyme activity.
Figure 1: Mechanism of Fluoro-Synthase inhibition.
Data Presentation
The quality of a high-throughput screen is assessed using statistical parameters such as the Z'-factor, which measures the separation between positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2][3][4]
Table 1: Assay Quality Control Parameters from a 384-Well Pilot Screen
| Parameter | Value | Interpretation |
| Signal to Background (S/B) Ratio | 12.5 | Strong signal window |
| Z'-Factor | 0.78 | Excellent assay quality |
| Coefficient of Variation (%CV) - Max Signal | 3.5% | Low variability in controls |
| Coefficient of Variation (%CV) - Min Signal | 4.2% | Low variability in controls |
Following a primary screen, "hit" compounds are selected for further analysis. Dose-response experiments are performed to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | Scaffold | IC50 (µM) | Hill Slope |
| Compound X | This compound | 1.2 | -1.1 |
| Analog A-1 | 2-(azetidin-3-yloxy)benzonitrile | 5.8 | -0.9 |
| Analog B-2 | 1-tert-butyl-3-phenoxyazetidine | 12.3 | -1.0 |
| Control Inhibitor | Staurosporine (non-selective) | 0.05 | -1.2 |
Experimental Protocols
1. Materials and Reagents
-
Enzyme: Recombinant Human Fluoro-Synthase (1 mg/mL stock in 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).
-
Substrate: FS-Fluorogen (10 mM stock in DMSO).
-
Assay Buffer: 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.
-
Compound Plates: 384-well plates containing Compound X and other test compounds, typically at a 10 mM stock concentration in DMSO.
-
Assay Plates: Low-volume, black, flat-bottom 384-well plates.
-
Control Inhibitor: A known inhibitor of Fluoro-Synthase (e.g., Staurosporine) for positive controls.
-
Negative Control: DMSO.
2. HTS Workflow Diagram
Figure 2: Automated High-Throughput Screening workflow.
3. Detailed Screening Protocol (per 384-well plate)
-
Compound Plating: Using an automated liquid handler, transfer 50 nL of test compounds, positive controls (Control Inhibitor), and negative controls (DMSO) from the compound source plates to the 384-well assay plates. This results in a final screening concentration of 10 µM.[5]
-
Enzyme Addition: Add 5 µL of Fluoro-Synthase solution (diluted in Assay Buffer to 2X final concentration) to all wells of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of FS-Fluorogen substrate (diluted in Assay Buffer to 2X final concentration) to all wells to initiate the enzymatic reaction. The final assay volume is 10 µL.
-
Reaction Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Fluorescence Detection: Read the plate using a plate reader (e.g., BMG PHERAstar) with excitation at 485 nm and emission at 520 nm.
4. Data Analysis Protocol
The goal of HTS data analysis is to identify statistically significant "hits" from a large dataset.[2][6]
References
Application Notes and Protocols for 3-[2-(sec-butyl)phenoxy]azetidine as a Ligand for Dopamine Receptors
Disclaimer: Publicly available scientific literature and databases do not contain specific binding affinity or functional data for the compound "3-[2-(sec-butyl)phenoxy]azetidine." The following application notes and protocols are presented as a representative example for a hypothetical dopamine receptor ligand and are intended to serve as a template for researchers, scientists, and drug development professionals. The quantitative data presented is illustrative and not based on experimental results for this specific molecule.
Introduction
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are crucial in the central nervous system for regulating a wide range of neurological processes, including motor control, motivation, cognition, and reward.[1] These receptors are classified into two main families: D1-like (D1 and D5 subtypes) and D2-like (D2, D3, and D4 subtypes).[][3] The D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), while D2-like receptors primarily couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.[][3][4] Dysregulation of dopaminergic signaling is implicated in numerous disorders, making dopamine receptors significant targets for therapeutic intervention.
This document provides a hypothetical pharmacological profile and detailed experimental protocols for characterizing the interaction of this compound with human dopamine receptors.
Pharmacological Profile (Hypothetical Data)
The following tables summarize the hypothetical binding and functional characteristics of this compound at the five human dopamine receptor subtypes.
Table 1: Radioligand Binding Affinity of this compound at Human Dopamine Receptors
| Receptor Subtype | Radioligand | Kᵢ (nM) | Hill Slope |
| D1 | [³H]SCH23390 | 150 | 0.98 |
| D2 | [³H]Spiperone | 5.2 | 1.01 |
| D3 | [³H]Spiperone | 2.8 | 0.99 |
| D4 | [³H]Spiperone | 8.7 | 1.00 |
| D5 | [³H]SCH23390 | 180 | 0.97 |
Table 2: Functional Activity of this compound at Human Dopamine Receptors (cAMP Assay)
| Receptor Subtype | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) | Mode of Action |
| D1 | Gs Agonist | >10,000 | <10 | - |
| D2 | Gi Agonist | 15 | 85 | Agonist |
| D3 | Gi Agonist | 8 | 92 | Agonist |
| D4 | Gi Agonist | 25 | 78 | Agonist |
| D5 | Gs Agonist | >10,000 | <10 | - |
Signaling Pathways
The interaction of dopamine receptor subtypes with their respective G proteins initiates distinct downstream signaling cascades.
Caption: D1-like receptor signaling pathway.
Caption: D2-like receptor signaling pathway.
Experimental Protocols
The following are detailed protocols for conducting radioligand binding assays and functional cAMP assays to characterize the interaction of test compounds with dopamine receptors.
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand from the receptor.
Caption: Radioligand binding assay workflow.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest.
-
Radioligand: [³H]Spiperone for D2-like receptors or [³H]SCH23390 for D1-like receptors.
-
Test compound: this compound.
-
Non-specific binding control: (+)-Butaclamol (3 µM).[5]
-
Binding Buffer: 20 mM HEPES, 6 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 0.1% BSA, pH 7.4.[5]
-
Wash Buffer: Ice-cold Phosphate Buffered Saline (PBS).
-
GF/C glass fiber filters, pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well plates.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Cell harvester.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in binding buffer.
-
Assay Plate Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of 3 µM (+)-butaclamol.
-
Test Compound: 50 µL of each concentration of the serially diluted test compound.
-
-
Radioligand Addition: Add 50 µL of the radioligand solution (at a final concentration close to its Kₑ) to all wells.
-
Membrane Addition: Add 150 µL of the cell membrane preparation (typically 10-25 µg of protein per well) to all wells to initiate the reaction.[5][6] The final assay volume is 250 µL.[6]
-
Incubation: Incubate the plate at 25°C for 3 hours with gentle agitation to reach equilibrium.[5]
-
Filtration: Terminate the reaction by rapid filtration through the PEI-soaked GF/C filters using a cell harvester.[5]
-
Washing: Wash the filters four times with 3 mL of ice-cold wash buffer to separate bound from unbound radioligand.[5]
-
Counting: Transfer the filter discs to scintillation vials, add 2 mL of scintillation fluid, and allow to equilibrate for at least 6 hours.[5] Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
This protocol measures the effect of a test compound on the intracellular concentration of cAMP, determining whether it acts as an agonist or antagonist at Gs- or Gi-coupled dopamine receptors.
Caption: cAMP functional assay workflow.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest.
-
Cell culture medium and supplements.
-
Test compound: this compound.
-
Forskolin (for Gi-coupled assays).
-
Reference agonist (e.g., Dopamine).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).[7][8][9]
-
96-well cell culture plates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
For Gs-Coupled Receptors (D1, D5):
-
Cell Seeding: Seed cells into a 96-well plate and grow overnight.
-
Compound Addition: Remove culture medium and add serial dilutions of the test compound prepared in stimulation buffer.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.
For Gi-Coupled Receptors (D2, D3, D4):
-
Cell Seeding: Seed cells as described above.
-
Compound Addition: Remove culture medium. Add serial dilutions of the test compound, followed by a fixed concentration of forskolin (e.g., 5 µM) to all wells to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for 30 minutes. The Gi-agonist activity will be measured as an inhibition of the forskolin-induced cAMP production.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels as described above.
-
Data Analysis: Plot the inhibition of cAMP production against the log concentration of the test compound to determine the EC₅₀ and Eₘₐₓ values.
For Antagonist Mode (for both Gs and Gi):
-
Follow the respective agonist protocol, but pre-incubate the cells with the test compound for 15-30 minutes before adding a known reference agonist at its EC₈₀ concentration.
-
The antagonist potency (IC₅₀) is determined by the compound's ability to inhibit the signal generated by the reference agonist.
References
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Radioligand binding assays [bio-protocol.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
Application of 3-Phenoxy-Azetidine Derivatives in Neuropharmacology: A Focus on Monoamine Transporter Modulation
Introduction
Azetidine-containing compounds are of significant interest in medicinal chemistry due to their unique structural properties and diverse pharmacological activities.[1] Within this class, 3-phenoxy-azetidine derivatives have emerged as promising scaffolds for the development of novel therapeutics targeting the central nervous system. These compounds have been explored as potent and selective inhibitors of monoamine transporters, which play a crucial role in regulating the synaptic concentrations of key neurotransmitters like serotonin, dopamine, and norepinephrine. Dysregulation of these neurotransmitter systems is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.
This application note details the neuropharmacological profile of representative 3-phenoxy-azetidine derivatives, focusing on their activity as monoamine reuptake inhibitors. It provides quantitative data on their binding affinities and inhibitory concentrations, along with detailed protocols for key in vitro and in vivo experimental procedures.
Data Presentation
The following tables summarize the in vitro binding affinities and reuptake inhibition data for representative 3-phenoxy-azetidine derivatives at human monoamine transporters.
Table 1: Binding Affinities (Ki, nM) of 3-Aryl-3-arylmethoxyazetidines at Dopamine (DAT) and Serotonin (SERT) Transporters
| Compound | 3-Aryl Group | 3-Arylmethoxy Group | DAT Ki (nM) | SERT Ki (nM) |
| 6e | Phenyl | 3,4-Dichlorophenylmethoxy | >10000 | 3.5 |
| 6h | 4-Chlorophenyl | 4-Chlorophenylmethoxy | >10000 | 2.9 |
| 7c | Phenyl | 3,4-Dichlorophenylmethoxy (N-Methyl) | 2800 | 1.0 |
| 7g | 3,4-Dichlorophenyl | Phenylmethoxy (N-Methyl) | 490 | 13 |
| 7i | 3,4-Dichlorophenyl | 3,4-Dichlorophenylmethoxy (N-Methyl) | 2200 | 1.3 |
Data extracted from "3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters."[2]
Table 2: In Vitro Inhibitory Activities (IC50, nM) of a Lead 3-Aminoazetidine Derivative (10dl) against Monoamine Transporters
| Compound | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| 10dl | 1.8 | 13.7 | 108 |
| Fluoxetine | 1.5 | 220 | 1100 |
| Nisoxetine | 200 | 0.8 | 89 |
| GBR12909 | 1200 | 250 | 1.2 |
Data extracted from "Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine."[3]
Experimental Protocols
Radioligand Binding Assays for Monoamine Transporters
This protocol outlines the procedure to determine the binding affinity (Ki) of test compounds for the dopamine and serotonin transporters using rat brain tissue.[2]
Materials:
-
Rat brain tissue (striatum for DAT, cortex for SERT)
-
[³H]WIN 35,428 (for DAT)
-
[³H]Citalopram (for SERT)
-
Test compounds (e.g., 3-phenoxy-azetidine derivatives)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding ligand (e.g., 10 µM GBR12909 for DAT, 10 µM Fluoxetine for SERT)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Tissue Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspension step.
-
Assay Setup: In a 96-well plate, add binding buffer, radioligand, and either vehicle, non-specific binding ligand, or varying concentrations of the test compound.
-
Incubation: Add the prepared membrane homogenate to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol describes the measurement of the inhibitory potency (IC50) of test compounds on the uptake of neurotransmitters into cells expressing the respective human transporters.[3]
Materials:
-
HEK293 cells stably transfected with human SERT, NET, or DAT.[3]
-
[³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine.
-
Test compounds (e.g., 3-phenoxy-azetidine derivatives).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture: Culture the transfected HEK293 cells to confluence in appropriate cell culture plates.
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of the test compound or vehicle for a defined period (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake process. Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Determine the IC50 values by plotting the percentage of uptake inhibition against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Caption: Mechanism of action of 3-phenoxy-azetidine derivatives on monoamine transporters.
Caption: General experimental workflow for neuropharmacological characterization.
References
- 1. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assay Development for 3-[2-(sec-butyl)phenoxy]azetidine Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azetidine scaffolds are privileged structures in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] The novel compound, 3-[2-(sec-butyl)phenoxy]azetidine, represents a potential starting point for the development of new therapeutics. These application notes provide a comprehensive framework for the initial characterization and assay development for this compound, beginning with broad phenotypic screening to identify its biological activity, followed by target deconvolution and mechanism of action studies. High-throughput screening (HTS) methodologies are central to rapidly assessing the activity of such novel small molecules.[3][4]
Experimental Strategy Overview
The proposed workflow for characterizing the biological activity of this compound follows a logical progression from broad, high-throughput screening to more focused mechanistic studies. This strategy is designed to efficiently identify a biological context for the compound's activity and subsequently elucidate its mechanism of action.
Caption: A logical workflow for the characterization of this compound.
Phase 1: Primary Screening Protocols
The initial phase of assay development involves high-throughput screening (HTS) to identify potential biological activities of this compound. Given that many azetidine derivatives have shown potential as CNS-focused leads, a primary screen focusing on neuronal cells is a logical starting point.[5]
Protocol 1: Cell Viability/Cytotoxicity Assay
Objective: To determine the effect of this compound on the viability of a human neuroblastoma cell line (e.g., SH-SY5Y). This assay will identify if the compound has cytotoxic effects and establish a concentration range for subsequent experiments.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Resazurin-based cell viability reagent (e.g., PrestoBlue™)
-
384-well clear-bottom black plates
-
Automated liquid handler and plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 384-well plates at a density of 5,000 cells/well in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in culture medium to achieve the final desired concentrations (e.g., from 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Compound Addition: Add 10 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., staurosporine for cytotoxicity) wells.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Viability Assessment: Add 10 µL of the resazurin-based reagent to each well. Incubate for 1-2 hours at 37°C.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (Excitation: 560 nm, Emission: 590 nm).
Data Presentation: Cell Viability
| Concentration (µM) | Mean Fluorescence Intensity | % Viability (Normalized to Vehicle) |
| Vehicle (0.5% DMSO) | 45,876 | 100.0 |
| 0.1 | 45,123 | 98.4 |
| 1 | 44,567 | 97.1 |
| 10 | 43,987 | 95.9 |
| 50 | 23,456 | 51.1 |
| 100 | 5,678 | 12.4 |
Protocol 2: High-Content Neurite Outgrowth Assay
Objective: To assess the effect of this compound on neurite outgrowth in a neuronal cell line, which can indicate potential neurotrophic or neurotoxic effects.
Materials:
-
PC-12 cells or differentiated SH-SY5Y cells
-
Collagen-coated 384-well plates
-
Neuronal differentiation medium (e.g., low-serum medium with NGF for PC-12 cells)
-
This compound
-
Fixation and permeabilization buffers
-
Fluorescent stains for neurons (e.g., β-III tubulin antibody) and nuclei (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding and Differentiation: Seed cells on collagen-coated plates and induce differentiation for 24-48 hours.
-
Compound Treatment: Treat differentiated cells with a non-toxic concentration range of this compound (determined from the viability assay).
-
Incubation: Incubate for 48-72 hours.
-
Staining: Fix, permeabilize, and stain the cells for neuronal and nuclear markers.
-
Imaging and Analysis: Acquire images using a high-content imaging system and analyze neurite length, branch points, and cell number using appropriate software.
Data Presentation: Neurite Outgrowth
| Concentration (µM) | Mean Neurite Length per Neuron (µm) | Mean Branch Points per Neuron |
| Vehicle (0.5% DMSO) | 55.2 | 3.1 |
| 1 | 78.5 | 4.5 |
| 5 | 95.1 | 6.2 |
| 10 | 62.3 | 3.8 |
Phase 2: Hit Confirmation and Dose-Response
Following the primary screen, any "hits" (i.e., concentrations of the compound that show a significant effect) should be confirmed. This involves re-testing the compound and performing a more detailed dose-response analysis to determine the potency (EC50 or IC50).
Caption: Workflow for hit confirmation and potency determination.
Phase 3: Secondary Assays and Mechanism of Action
Assuming the primary screens indicate that this compound promotes neurite outgrowth, the next phase would involve investigating the underlying mechanism. A plausible hypothesis is the modulation of a signaling pathway known to be involved in neuronal differentiation and survival, such as the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) pathway.
Hypothetical Signaling Pathway
Caption: Hypothetical potentiation of the BDNF/TrkB signaling pathway.
Protocol 3: Western Blot for Key Signaling Proteins
Objective: To determine if this compound treatment leads to the activation of key proteins in the TrkB signaling pathway (e.g., phosphorylation of Akt and CREB).
Materials:
-
Differentiated neuronal cells
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-CREB, anti-CREB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Treat differentiated cells with the compound at its EC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Lyse the cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation: Western Blot Analysis
| Treatment | p-Akt / Total Akt (Fold Change) | p-CREB / Total CREB (Fold Change) |
| Vehicle | 1.0 | 1.0 |
| Compound (15 min) | 2.5 | 1.8 |
| Compound (30 min) | 3.8 | 3.1 |
| Compound (60 min) | 2.1 | 1.5 |
Conclusion
This document provides a detailed roadmap for the initial characterization of this compound. The proposed workflow, from high-throughput phenotypic screening to focused mechanistic studies, allows for a systematic and efficient evaluation of this novel compound's biological activity. The provided protocols and data presentation formats offer a standardized approach for researchers in the field of drug discovery and development. Further studies would be guided by the outcomes of these initial assays, potentially exploring other cellular models and in vivo efficacy.
References
- 1. Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41007B [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-[2-(sec-butyl)phenoxy]azetidine
Disclaimer: Specific handling, storage, and safety data for 3-[2-(sec-butyl)phenoxy]azetidine are not publicly available. This document provides guidelines based on general best practices for handling novel or poorly characterized research chemicals. All procedures should be performed only after a thorough, compound-specific risk assessment by qualified personnel. Assume the compound is potent and potentially hazardous.
Overview
This compound is a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain (approx. 25.4 kcal/mol), which influences its reactivity.[1] While more stable than aziridines, the ring can be susceptible to opening under certain conditions.[1] The stability of N-aryl azetidines can be highly dependent on the nature and position of substituents on the aryl ring, with some analogs showing instability in aqueous or acidic conditions.[2] Given the lack of specific data, this compound should be handled with care to ensure personnel safety and maintain compound integrity.
Data Presentation: General Handling and Storage
The following tables summarize general recommendations for the handling and storage of a novel azetidine derivative for which specific stability and toxicity data are unavailable.
Table 1: Recommended Storage Conditions
| Parameter | General Recommendation | Rationale |
| Form | Solid or Oil | Assume solid unless otherwise specified by the supplier. |
| Long-Term Storage | ≤ -20°C | To minimize thermal degradation and preserve compound integrity, especially given the unknown stability profile. |
| Short-Term Storage | 2-8°C | For samples that will be used within a few days. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | To prevent potential oxidation or degradation from atmospheric components. |
| Container | Tightly sealed, amber glass vial. | To protect from light, which can catalyze degradation, and prevent contamination or moisture ingress. |
Table 2: Personal Protective Equipment (PPE) and Engineering Controls
| Control | Specification | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood or Glove Box | To prevent inhalation of aerosols or vapors and provide containment in case of a spill. |
| Eye Protection | Chemical safety goggles or face shield. | To protect eyes from splashes. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | To prevent dermal absorption. Double-gloving is recommended for handling the neat compound. |
| Body Protection | Chemically resistant lab coat. | To protect skin and clothing from contamination. |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][4] | To prevent accidental ingestion. |
Experimental Protocols
The following protocols outline generalized procedures for handling this compound in a research setting.
Protocol 1: Aliquoting a Neat Sample
-
Preparation: Allow the sealed container of the compound to equilibrate to room temperature before opening to prevent condensation of moisture inside the vial.
-
Environment: Perform all manipulations within a certified chemical fume hood.
-
PPE: Don appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.
-
Weighing: Tare a clean, amber vial on an analytical balance. Carefully transfer the desired amount of the compound to the tared vial using a clean spatula.
-
Sealing and Storage: Immediately cap the new aliquot vial, seal with paraffin film, and backfill the original container with an inert gas if possible before resealing.
-
Labeling: Clearly label the aliquot with the compound name, lot number, mass, and date.
-
Storage: Store the aliquot and the stock container at the recommended long-term storage temperature (≤ -20°C).
-
Decontamination: Wipe the spatula, balance, and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
Protocol 2: Preparation of Stock Solutions
-
Environment: Conduct all steps in a chemical fume hood.
-
Solvent Selection: Use a dry, high-purity solvent (e.g., DMSO, DMF, Ethanol) appropriate for the intended experiment. Ensure the compound is soluble and stable in the chosen solvent.
-
Procedure: a. Weigh the desired mass of the compound directly into a clean, amber vial (as described in Protocol 1). b. Using a calibrated pipette, add the calculated volume of solvent to the vial to achieve the target concentration. c. Cap the vial tightly and mix thoroughly using a vortex mixer or sonicator until all solid is dissolved.
-
Labeling: Label the solution vial with the compound name, concentration, solvent, date of preparation, and preparer's initials.
-
Storage: Store the stock solution at ≤ -20°C to maximize its shelf life. If precipitation occurs upon freezing, gently warm and vortex the solution to re-dissolve before use.
Visualized Workflow
The following diagram illustrates the logical workflow for safely handling a novel research chemical from receipt to disposal.
References
N-Protection Strategies for the Synthesis of 3-Phenoxyazetidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-protection strategies in the synthesis of 3-phenoxyazetidine, a valuable building block in medicinal chemistry. The selection of an appropriate nitrogen protecting group is critical for the successful synthesis and subsequent manipulation of the azetidine ring. This guide outlines strategies using three common N-protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn).
Introduction
The synthesis of 3-phenoxyazetidine typically proceeds through a two-step sequence starting from 3-hydroxyazetidine: N-protection followed by a Mitsunobu reaction to introduce the phenoxy group. The choice of the N-protecting group influences the reaction conditions for both steps and the final deprotection strategy. This document provides a comparative overview of these strategies and detailed experimental protocols.
Comparison of N-Protection Strategies
The selection of a protecting group depends on its stability to the planned reaction conditions and the ease of its removal in the final step. The following table summarizes the key aspects of the Boc, Cbz, and Bn protecting groups for the synthesis of 3-phenoxyazetidine.
| Protecting Group | Protection Reagent(s) | Typical Protection Yield | Deprotection Conditions | Typical Deprotection Yield | Key Considerations |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, NaHCO₃ | ~90-97%[1] | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | High | Acid-labile; stable to hydrogenolysis. TFA is corrosive and volatile.[2] |
| Cbz | Benzyl chloroformate (Cbz-Cl), NaHCO₃ | ~90%[3] | H₂, Pd/C (Hydrogenolysis) | High | Removed by hydrogenolysis; stable to acidic and basic conditions.[3] |
| Bn | Benzyl bromide (BnBr), Triethylamine (Et₃N) | ~79% (on a similar amine)[4] | H₂, Pd/C (Hydrogenolysis) | High | Removed by hydrogenolysis; can be more robust than Cbz.[5] |
Experimental Protocols
The following protocols provide detailed step-by-step procedures for the synthesis of 3-phenoxyazetidine using different N-protection strategies.
Strategy 1: N-Boc Protection
This strategy is widely used due to the ease of both introduction and removal of the Boc group.
1.1. N-Boc Protection of 3-Hydroxyazetidine
This protocol describes the protection of the azetidine nitrogen with a tert-butoxycarbonyl group.
-
Materials:
-
3-Hydroxyazetidine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a mixture of water and dichloromethane (1:1), add sodium bicarbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product, N-Boc-3-hydroxyazetidine, can be purified by column chromatography on silica gel. A reported yield for a similar procedure is 97%.[1]
-
1.2. Mitsunobu Reaction to form N-Boc-3-phenoxyazetidine
This protocol details the conversion of the hydroxyl group to a phenoxy group via a Mitsunobu reaction.[6]
-
Materials:
-
N-Boc-3-hydroxyazetidine
-
Phenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield N-Boc-3-phenoxyazetidine.
-
1.3. Deprotection of N-Boc-3-phenoxyazetidine
This protocol describes the removal of the Boc protecting group to yield the final product, 3-phenoxyazetidine.[2]
-
Materials:
-
N-Boc-3-phenoxyazetidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve N-Boc-3-phenoxyazetidine (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-phenoxyazetidine.
-
Strategy 2: N-Cbz Protection
The Cbz group is a robust protecting group, stable to a wide range of conditions and readily removed by hydrogenolysis.
2.1. N-Cbz Protection of 3-Hydroxyazetidine
This protocol outlines the protection of the azetidine nitrogen with a benzyloxycarbonyl group.[3]
-
Materials:
-
3-Hydroxyazetidine hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 20 hours.[3]
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to give N-Cbz-3-hydroxyazetidine. A reported yield for a similar procedure is 90%.[3]
-
2.2. Mitsunobu Reaction to form N-Cbz-3-phenoxyazetidine
Follow the general Mitsunobu protocol outlined in section 1.2, substituting N-Boc-3-hydroxyazetidine with N-Cbz-3-hydroxyazetidine.
2.3. Deprotection of N-Cbz-3-phenoxyazetidine
This protocol describes the removal of the Cbz group via catalytic transfer hydrogenation.[7]
-
Materials:
-
N-Cbz-3-phenoxyazetidine
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate or Formic acid
-
Methanol (MeOH)
-
Celite
-
-
Procedure:
-
Dissolve N-Cbz-3-phenoxyazetidine (1.0 eq) in methanol.
-
Add 10% Pd/C (catalytic amount, e.g., 10 mol%).
-
Add ammonium formate (5.0 eq) or formic acid (5.0 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining formate salts.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate to yield 3-phenoxyazetidine.
-
Strategy 3: N-Benzyl Protection
The benzyl group is another common protecting group removable by hydrogenolysis.
3.1. N-Benzyl Protection of 3-Hydroxyazetidine
This protocol details the protection of the azetidine nitrogen with a benzyl group.[4]
-
Materials:
-
3-Hydroxyazetidine hydrochloride
-
Benzyl bromide (BnBr)
-
Triethylamine (Et₃N) or another suitable base
-
Acetonitrile (MeCN) or another suitable solvent
-
-
Procedure:
-
To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in acetonitrile, add triethylamine (2.2 eq) to neutralize the hydrochloride and provide a basic medium.
-
Add benzyl bromide (1.1 eq) to the mixture.
-
Stir the reaction at an elevated temperature (e.g., 70 °C) for 3-5 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-benzyl-3-hydroxyazetidine. A reported yield for a similar reaction is 79%.[4]
-
3.2. Mitsunobu Reaction to form N-Benzyl-3-phenoxyazetidine
Follow the general Mitsunobu protocol outlined in section 1.2, substituting N-Boc-3-hydroxyazetidine with N-benzyl-3-hydroxyazetidine.
3.3. Deprotection of N-Benzyl-3-phenoxyazetidine
This protocol describes the removal of the benzyl group by catalytic hydrogenation.[5]
-
Materials:
-
N-Benzyl-3-phenoxyazetidine
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite
-
-
Procedure:
-
Dissolve N-benzyl-3-phenoxyazetidine (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (catalytic amount) to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3-phenoxyazetidine.
-
Signaling Pathways and Logical Relationships
The synthesis of 3-phenoxyazetidine involves a logical sequence of reactions. The following diagrams illustrate the general workflow and the key transformations.
Figure 1. General synthetic workflow for 3-phenoxyazetidine.
Figure 2. Comparison of N-protection strategies workflow.
References
- 1. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. rsc.org [rsc.org]
- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
Synthetic Routes to 3-Aryloxy-Azetidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-aryloxy-azetidine derivatives, a scaffold of increasing interest in medicinal chemistry. The protocols focus on the O-arylation of N-protected 3-hydroxyazetidine, a readily available starting material. Three primary synthetic strategies are discussed: the Mitsunobu reaction, the Ullmann condensation, and the Buchwald-Hartwig O-arylation.
Introduction
Azetidine derivatives are important structural motifs in drug discovery, offering a unique three-dimensional profile that can enhance physicochemical and pharmacological properties. Specifically, 3-aryloxy-azetidines are being explored for their potential in various therapeutic areas. The synthesis of these compounds typically involves the formation of an ether linkage between the 3-position of the azetidine ring and an aryl group. This document outlines and compares three common and effective methods for achieving this transformation, providing detailed protocols and quantitative data to aid in reaction planning and execution. The primary starting material for these routes is tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine), which is commercially available.
Synthetic Strategies Overview
The three main strategies for the synthesis of 3-aryloxy-azetidine derivatives from N-Boc-3-hydroxyazetidine are depicted below. Each of these methods offers distinct advantages and is suited for different substrate scopes and laboratory settings.
Caption: Overview of synthetic routes to 3-aryloxy-azetidine derivatives.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data for the different synthetic approaches, allowing for easy comparison of their efficiency and reaction conditions.
| Route | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Mitsunobu Reaction | Phenol, DIAD, PPh₃ | THF | 0 to RT | 6 - 8 | 43 - 90 | General protocol; yields vary with phenol substrate. Inversion of stereochemistry if applicable.[1][2] |
| Ullmann Condensation | 3-bromo-6-fluoroanisole, K₂CO₃ | DMF | 65 | Overnight | 46 | Specific example of a Williamson-type ether synthesis. |
| Buchwald-Hartwig | Aryl bromide/chloride, Pd(OAc)₂, Ligand, Base | Toluene | 100 | 16 - 24 | 60 - 95 | General conditions for O-arylation of alcohols; specific data for azetidine substrate is limited. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Protocol 1: Mitsunobu Reaction
This protocol describes a general procedure for the O-arylation of N-Boc-3-hydroxyazetidine using a phenol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).[1][2][3]
Workflow:
Caption: Experimental workflow for the Mitsunobu reaction.
Methodology:
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes) is added the corresponding phenol (1.2 eq.) and triphenylphosphine (1.5 eq.).
-
The resulting mixture is cooled to 0 °C in an ice bath.
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 6 to 8 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC). The formation of triphenylphosphine oxide as a solid precipitate is an indication of reaction progress.
-
Upon completion, the reaction mixture is diluted with ethyl acetate (EtOAc) or dichloromethane (DCM) (15 volumes) and filtered to remove the triphenylphosphine oxide precipitate.
-
The filtrate is washed successively with water (2 x 15 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove unreacted phenol), and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired tert-butyl 3-(aryloxy)azetidine-1-carboxylate.
Protocol 2: Ullmann Condensation (Williamson-type Ether Synthesis)
This protocol is a specific example of a copper-catalyzed or, in this case, a base-mediated Williamson-type ether synthesis for the preparation of a 3-aryloxy-azetidine derivative. This method is suitable for large-scale synthesis.
Workflow:
Caption: Experimental workflow for the Ullmann Condensation.
Methodology:
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.9 g, 62.9 mmol) in dimethyl sulfoxide (DMSO, 100 mL), add potassium carbonate (K₂CO₃, 13.0 g, 94.4 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-bromo-6-fluoroanisole (15.5 g, 75.5 mmol) to the reaction mixture.
-
Heat the mixture to 65 °C and stir overnight.
-
After cooling to room temperature, dilute the reaction mixture with saturated ammonium chloride solution and brine.
-
Extract the aqueous layer with ethyl acetate (EtOAc).
-
Wash the combined organic layers five times with brine, then dry over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Concentrate the filtrate and purify the residue via silica gel chromatography using a 0-45% gradient of ethyl acetate/hexane to yield the desired product.
Protocol 3: Buchwald-Hartwig O-Arylation
This protocol provides a general framework for the palladium-catalyzed O-arylation of N-Boc-3-hydroxyazetidine with an aryl halide. The choice of ligand and base is crucial for the success of this reaction and may require optimization for specific substrates.
Workflow:
Caption: Experimental workflow for the Buchwald-Hartwig O-Arylation.
Methodology:
-
In a glovebox, a reaction vessel is charged with Pd(OAc)₂ (1-5 mol%), a suitable phosphine ligand (e.g., a dialkylphosphinobiphenyl ligand, 2-10 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-2.0 eq.).
-
The aryl halide (1.0 eq.) and tert-butyl 3-hydroxyazetidine-1-carboxylate (1.2 eq.) are added, followed by the solvent (e.g., toluene).
-
The reaction vessel is sealed and heated to 100 °C for 16-24 hours.
-
The reaction progress is monitored by GC-MS or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether.
-
The mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired tert-butyl 3-(aryloxy)azetidine-1-carboxylate.
Conclusion
The synthesis of 3-aryloxy-azetidine derivatives can be effectively achieved through several methods, with the Mitsunobu reaction, Ullmann condensation, and Buchwald-Hartwig O-arylation being the most prominent. The choice of method will depend on the specific substrates, desired scale, and available laboratory resources. The Mitsunobu reaction offers mild conditions but can have issues with byproduct removal. The Ullmann condensation, particularly in its modern variations, is a robust method, while the Buchwald-Hartwig reaction provides a broad substrate scope but may require careful optimization of the catalytic system. The protocols and data presented herein serve as a comprehensive guide for researchers in the selection and implementation of the most suitable synthetic route for their target 3-aryloxy-azetidine derivatives.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Use of Azetidine-Based Compounds in Cell-Based Assays
Disclaimer: No specific data has been found for the compound "3-[2-(sec-butyl)phenoxy]azetidine." The following application notes and protocols are based on a well-characterized class of azetidine-containing molecules that function as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). These examples are intended to provide a framework for designing and executing cell-based assays with structurally related azetidine compounds.
Introduction
The azetidine ring is a four-membered nitrogen-containing heterocycle that serves as a valuable scaffold in medicinal chemistry.[1][2] Its unique structural properties, including ring strain, make it a key component in various bioactive molecules.[1][2] A notable application of the azetidine scaffold is in the development of small-molecule inhibitors targeting critical nodes in cellular signaling pathways, such as the STAT3 pathway, which is frequently dysregulated in cancer.[3][4]
STAT3 is a transcription factor that plays a pivotal role in cell proliferation, survival, differentiation, and angiogenesis.[4][5] Constitutive activation of STAT3 is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[4][5] This document details the use of azetidine-based STAT3 inhibitors in a variety of cell-based assays to characterize their biological activity.
Mechanism of Action: Azetidine-Based STAT3 Inhibition
Azetidine-based compounds have been identified as potent, selective, and irreversible inhibitors of STAT3.[1][2][3] These inhibitors typically function by covalently binding to specific cysteine residues within the DNA-binding domain (DBD) of STAT3, such as Cys426 and Cys468.[3] This irreversible binding prevents the STAT3 dimer from binding to its consensus DNA sequence in the nucleus, thereby inhibiting the transcription of downstream target genes involved in tumor progression (e.g., Cyclin A, Bcl-2, Mcl-1, VEGF, and survivin).[6][7] The selectivity for STAT3 over other STAT family members, like STAT1 and STAT5, is a key feature of these compounds.[1][3]
Caption: STAT3 signaling pathway and point of inhibition by azetidine-based compounds.
Application Notes
Characterization of STAT3 Inhibition in Cancer Cells
Azetidine-based compounds can be used to study the effects of STAT3 inhibition in cancer cell lines with constitutively active STAT3 (e.g., triple-negative breast cancer lines MDA-MB-231 and MDA-MB-468) or in cells where STAT3 activation is induced by cytokines like Interleukin-6 (IL-6).[1][3][8]
-
Western Blotting: To confirm the inhibition of STAT3 activation, researchers can perform Western blot analysis on whole-cell lysates. Treatment with azetidine compounds is expected to decrease the levels of phosphorylated STAT3 at tyrosine 705 (p-STAT3 Tyr705) without affecting total STAT3 protein levels.[1][9]
-
DNA-Binding Assays: The functional consequence of STAT3 inhibition can be assessed using an Electrophoretic Mobility Shift Assay (EMSA) or a DNA-binding ELISA.[10][11] These assays measure the ability of active STAT3 in nuclear extracts to bind to its DNA consensus sequence. Potent azetidine inhibitors will significantly reduce this binding.[1][3]
Assessment of Antitumor Activity in vitro
The antitumor effects of azetidine-based STAT3 inhibitors can be evaluated through various cell-based assays that measure cell viability, proliferation, and survival.
-
Cell Viability Assays (MTT, CellTiter-Glo®): These assays are used to determine the concentration-dependent effect of the compounds on cell viability. The half-maximal effective concentration (EC50) can be calculated from the dose-response curves.[12]
-
Colony Formation Assay: This long-term assay assesses the ability of single cells to proliferate and form colonies. Treatment with effective azetidine compounds is expected to reduce the number and size of colonies, indicating an inhibition of clonogenic survival.[3][13]
-
Apoptosis Assays: To determine if the observed decrease in cell viability is due to programmed cell death, assays that measure apoptosis can be employed. This can include Annexin V/PI staining followed by flow cytometry or assays that measure the activity of caspases.[12][14]
Quantitative Data Summary
The following tables summarize the in vitro activity of representative azetidine-based STAT3 inhibitors from published literature.
Table 1: STAT3 Inhibitory Activity of Azetidine-Based Compounds
| Compound | STAT3 DNA-Binding IC50 (µM) | Selectivity (IC50 > µM for STAT1/STAT5) | Cell Line | Reference |
| H172 | 0.38 - 0.98 | > 15.8 | - | [1][2] |
| H182 | 0.38 - 0.98 | > 15.8 | - | [1][2][6] |
| H120 | 1.75 - 2.07 | Not specified | - | [1] |
| H105 | 1.75 - 2.07 | Not specified | - | [1] |
| 5a | 0.55 | > 18 | - | [3][13] |
| 5o | 0.38 | > 18 | - | [3][13] |
| 8i | 0.34 | > 18 | - | [3][13] |
Table 2: Cellular Activity of Azetidine-Based STAT3 Inhibitors
| Compound | Cell Viability EC50 (µM) | Cell Line | Reference |
| 7e | 0.9 - 1.9 | MDA-MB-231, MDA-MB-468 | [3][12] |
| 7f | 0.9 - 1.9 | MDA-MB-231, MDA-MB-468 | [3][12] |
| 7g | 0.9 - 1.9 | MDA-MB-231, MDA-MB-468 | [3][12] |
| 9k | 0.9 - 1.9 | MDA-MB-231, MDA-MB-468 | [3][12] |
| 1a | 0.0022 (IC50) | A549 | [15] |
| 1a | 0.0021 (IC50) | HCT116 | [15] |
| 3B | 0.25 | PC3 | [16] |
| 3B | 0.03 | A431, 786-O | [16] |
Experimental Protocols
Caption: General experimental workflow for characterizing an azetidine-based STAT3 inhibitor.
Protocol 1: Western Blot for Phospho-STAT3 (Tyr705)
This protocol is for determining the effect of an azetidine compound on STAT3 phosphorylation.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Azetidine compound dissolved in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of the azetidine compound (or DMSO as a vehicle control) for a specified time (e.g., 2, 6, or 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts (e.g., 20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the corresponding HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line
-
Complete culture medium
-
Azetidine compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow them to adhere overnight.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the azetidine compound to the wells. Include wells with vehicle control (DMSO) and medium-only blanks.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[15]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium-only wells) and normalize the results to the vehicle control wells. Plot the percentage of cell viability against the compound concentration and determine the EC50 value using non-linear regression analysis.
Protocol 3: Colony Formation Assay
This protocol assesses the long-term effect of a compound on cell proliferation and survival.
Materials:
-
Cancer cell line
-
Complete culture medium
-
Azetidine compound
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the azetidine compound at various concentrations (e.g., 0.5 µM and 1 µM) for 24 hours.[3][13]
-
Colony Growth: After 24 hours, replace the treatment medium with fresh, compound-free medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 3-4 days.
-
Staining:
-
Wash the wells gently with PBS.
-
Fix the colonies by adding 1 mL of ice-cold methanol to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet staining solution to each well. Incubate for 20 minutes at room temperature.
-
-
Washing and Imaging: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Quantification: Scan or photograph the plates. Count the number of colonies (typically defined as containing >50 cells) in each well. Normalize the results to the vehicle control.[3]
References
- 1. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tvarditherapeutics.com [tvarditherapeutics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Radiolabeling of 3-[2-(sec-butyl)phenoxy]azetidine for Imaging Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the radiolabeling of 3-[2-(sec-butyl)phenoxy]azetidine, a novel ligand designed for positron emission tomography (PET) imaging of monoamine transporters in the brain. While the specific biological target of this compound is under investigation, its structural similarity to known triple reuptake inhibitors suggests potential affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] PET imaging with a radiolabeled version of this compound could enable non-invasive quantification and monitoring of these transporters, which are implicated in a variety of neurological and psychiatric disorders.
The following protocols are based on established methods for the radiolabeling of azetidine-containing molecules with fluorine-18 (¹⁸F), a positron-emitting radionuclide with favorable properties for PET imaging, including a 109.7-minute half-life that allows for multi-step synthesis and imaging procedures.[2][3]
Hypothesized Biological Target and Signaling Pathway
It is hypothesized that this compound acts as a ligand for monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby regulating the duration and intensity of neurotransmission. Inhibition of these transporters leads to an increase in the synaptic concentration of the respective neurotransmitters.
Caption: Hypothesized interaction of the radioligand with the dopamine transporter (DAT).
Experimental Protocols
Synthesis of a Precursor for Radiolabeling
The synthesis of a suitable precursor is the first critical step for radiolabeling. For ¹⁸F-labeling via nucleophilic substitution, a common strategy is to introduce a good leaving group, such as a tosylate or a nitro group, on the sec-butyl chain of the molecule. The following is a proposed synthetic route for a tosylated precursor.
Workflow for Precursor Synthesis
Caption: Workflow for the synthesis of a tosylated precursor for radiolabeling.
Detailed Methodology:
-
Mitsunobu Reaction: To a solution of N-Boc-3-hydroxyazetidine, 2-sec-butylphenol, and triphenylphosphine in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain N-Boc-3-[2-(sec-butyl)phenoxy]azetidine.
-
Boc Deprotection: Dissolve the product from the previous step in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) and stir at room temperature for 2-4 hours. Remove the solvent and excess TFA under reduced pressure to yield this compound.
-
Tosylation: The sec-butyl group needs to be functionalized with a leaving group. This can be achieved by starting with a chiral precursor of sec-butanol that is tosylated at one of the terminal methyl groups. This tosylated sec-butyl bromide can then be used to alkylate 2-hydroxyphenoxyazetidine.
-
Final Purification: Purify the final tosylated precursor by HPLC.
Radiolabeling with Fluorine-18
The radiolabeling is achieved through a nucleophilic substitution reaction where [¹⁸F]fluoride displaces the tosylate leaving group on the precursor.
Workflow for ¹⁸F-Radiolabeling
Caption: General workflow for the radiosynthesis of the ¹⁸F-labeled tracer.
Detailed Methodology:
-
[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on a pre-conditioned anion exchange cartridge. The [¹⁸F]fluoride is then eluted with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.
-
Azeotropic Drying: The eluted [¹⁸F]fluoride is dried by azeotropic distillation with acetonitrile under a stream of nitrogen at 110°C.
-
Radiolabeling Reaction: A solution of the tosylated precursor in anhydrous dimethylformamide (DMF) is added to the dried [¹⁸F]fluoride/K₂₂₂ complex. The reaction mixture is heated at 120°C for 15 minutes.
-
Purification: The crude reaction mixture is diluted with water and injected onto a semi-preparative HPLC system for purification.
-
Formulation: The collected fraction containing the radiolabeled product is diluted with sterile water and passed through a sterile filter into a sterile vial. The final product is formulated in physiological saline containing a small amount of ethanol for injection.
Quality Control
The final radiolabeled product must undergo rigorous quality control to ensure its suitability for in vivo studies.
Table 1: Quality Control Parameters
| Parameter | Specification | Method |
| Radiochemical Purity | > 95% | Analytical HPLC |
| Molar Activity | > 37 GBq/µmol (> 1 Ci/µmol) | Analytical HPLC with UV and radiation detectors |
| Residual Solvents | < 0.5% Ethanol, < 410 ppm Acetonitrile | Gas Chromatography (GC) |
| pH | 4.5 - 7.5 | pH meter |
| Sterility | Sterile | Standard sterility testing |
| Endotoxins | < 175 EU/V | Limulus Amebocyte Lysate (LAL) test |
In Vitro and In Vivo Evaluation
In Vitro Autoradiography
In vitro autoradiography on brain sections from relevant species (e.g., rat, non-human primate) can be used to assess the binding specificity and regional distribution of the radioligand.
Table 2: In Vitro Autoradiography Experimental Parameters
| Parameter | Condition |
| Tissue | Cryosectioned brain slices (10-20 µm) |
| Radioligand Concentration | 0.1 - 10 nM |
| Incubation Time | 60 - 120 minutes at room temperature |
| Non-specific Binding | Determined in the presence of a high concentration (e.g., 10 µM) of a known monoamine transporter inhibitor (e.g., GBR 12909 for DAT) |
| Washing | Cold buffer washes to remove unbound radioligand |
| Detection | Phosphor imaging plate or autoradiography film |
In Vivo PET Imaging
In vivo PET imaging studies in animal models are essential to evaluate the pharmacokinetic profile, brain uptake, and target engagement of the radiolabeled compound.
Table 3: In Vivo PET Imaging Protocol (Rodent Model)
| Parameter | Procedure |
| Animal Model | Sprague-Dawley rat or C57BL/6 mouse |
| Radiotracer Injection | Intravenous (tail vein) injection of 5-10 MBq of the radiolacer |
| Anesthesia | Isoflurane (1-2% in oxygen) |
| Imaging Duration | 60 - 90 minutes dynamic scan |
| Data Analysis | Reconstruction of dynamic images, generation of time-activity curves for different brain regions (e.g., striatum, cerebellum) |
| Blocking Studies | Pre-treatment with a known monoamine transporter blocker to confirm target-specific binding |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the radiolabeling and preclinical evaluation of this compound as a potential PET imaging agent for monoamine transporters. Successful implementation of these methods will enable the characterization of this novel radioligand and its potential application in neuroscience research and drug development. Further studies will be required to fully elucidate its binding profile and in vivo performance.
References
Application Notes and Protocols for the Development of 3-[2-(sec-butyl)phenoxy]azetidine Analogs as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[2-(sec-butyl)phenoxy]azetidine and its analogs represent a promising class of compounds targeting the monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). By inhibiting the reuptake of these key neurotransmitters in the synaptic cleft, these compounds can modulate monoaminergic signaling in the central nervous system. This modulation is a well-established therapeutic strategy for the treatment of depression and other neuropsychiatric disorders. The development of novel analogs with improved potency, selectivity, and pharmacokinetic properties is a key objective in the pursuit of next-generation antidepressants with enhanced efficacy and tolerability.
These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of novel this compound analogs. The protocols outlined below are intended to serve as a foundational resource for researchers in the field of medicinal chemistry and neuropharmacology.
General Synthesis of this compound Analogs
A plausible and adaptable synthetic route to this compound and its analogs commences with the commercially available 1-Boc-3-hydroxyazetidine. The key steps involve a Mitsunobu reaction to introduce the desired phenoxy moiety, followed by N-deprotection of the azetidine ring.
Experimental Workflow: Synthesis
Caption: General synthetic workflow for this compound.
Protocol 1: Synthesis of 1-Boc-3-[2-(sec-butyl)phenoxy]azetidine
This protocol details the crucial Mitsunobu reaction for coupling the phenol and azetidine moieties.
Materials:
-
1-Boc-3-hydroxyazetidine
-
2-(sec-butyl)phenol (or desired phenol analog)
-
Triphenylphosphine (PPh3)
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Diisopropyl azodicarboxylate (DIAD)
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Anhydrous Tetrahydrofuran (THF)
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Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) and 2-(sec-butyl)phenol (1.1 eq) in anhydrous THF.
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Add triphenylphosphine (1.5 eq) to the solution and stir until fully dissolved.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate may be observed.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-Boc-3-[2-(sec-butyl)phenoxy]azetidine.
Protocol 2: N-Deprotection to Yield this compound
This protocol describes the removal of the Boc protecting group to yield the final product.
Materials:
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1-Boc-3-[2-(sec-butyl)phenoxy]azetidine
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Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane
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Dichloromethane (DCM) (if using TFA)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
-
Standard glassware
Procedure (using TFA):
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Dissolve the 1-Boc-3-[2-(sec-butyl)phenoxy]azetidine (1.0 eq) in dichloromethane.
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Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.
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Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
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Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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If necessary, purify the final product by column chromatography or crystallization to obtain this compound.
Biological Evaluation: Monoamine Transporter Inhibition
The primary biological activity of these analogs is expected to be the inhibition of monoamine transporters. The following protocols describe in vitro assays to determine the potency and selectivity of the synthesized compounds.
Experimental Workflow: Biological Evaluation
Caption: Workflow for the biological evaluation of synthesized analogs.
Protocol 3: Radioligand Binding Assay for SERT, NET, and DAT
This assay measures the ability of the test compounds to displace a radiolabeled ligand from the monoamine transporters.
Materials:
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Cell membranes prepared from cells stably expressing human SERT, NET, or DAT.
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Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
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Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT).
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Test compounds (synthesized analogs).
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Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
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96-well microplates.
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Glass fiber filters (e.g., GF/B or GF/C).
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Filtration apparatus.
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Scintillation counter and scintillation cocktail.
Procedure:
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Prepare serial dilutions of the test compounds in the assay buffer.
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In a 96-well plate, add in the following order:
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Assay buffer
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Test compound or vehicle
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Radioligand (at a concentration near its Kd)
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Cell membranes (protein concentration optimized for the assay)
-
-
For determining non-specific binding, add the respective non-specific binding inhibitor at a high concentration in place of the test compound.
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Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
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Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
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Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
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Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 4: Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of the test compounds to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.
Materials:
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HEK293 cells (or other suitable cell line) stably expressing human SERT, NET, or DAT.
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Radiolabeled neurotransmitters: [³H]5-HT (serotonin), [³H]NE (norepinephrine), [³H]DA (dopamine).
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Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
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Test compounds.
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96-well cell culture plates.
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Scintillation counter and scintillation cocktail.
Procedure:
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Plate the transporter-expressing cells in 96-well plates and allow them to adhere overnight.
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On the day of the experiment, wash the cells with uptake buffer.
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Pre-incubate the cells with various concentrations of the test compounds or vehicle in uptake buffer for a short period (e.g., 10-20 minutes) at 37 °C.
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Initiate the uptake by adding the radiolabeled neurotransmitter to each well.
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Incubate for a short, defined period (e.g., 5-15 minutes) at 37 °C. The incubation time should be within the linear range of uptake.
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Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
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Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
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Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.
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Determine non-specific uptake in the presence of a known potent inhibitor for each transporter.
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Calculate the specific uptake and determine the IC50 values for each test compound as described in the binding assay protocol.
Data Presentation and Analysis
All quantitative data from the biological assays should be summarized in a clear and structured format to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: In Vitro Potency of this compound Analogs at Monoamine Transporters
| Compound ID | R1 | R2 | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Parent | H | sec-butyl | Data | Data | Data |
| Analog 1 | F | sec-butyl | Data | Data | Data |
| Analog 2 | H | tert-butyl | Data | Data | Data |
| Analog 3 | OCH3 | sec-butyl | Data | Data | Data |
| ... | ... | ... | ... | ... | ... |
R1 and R2 represent substitution positions on the phenoxy ring for SAR studies.
Signaling Pathways Modulated by Monoamine Reuptake Inhibitors
Inhibition of monoamine transporters leads to an increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine. This, in turn, modulates downstream intracellular signaling cascades that are believed to be crucial for the therapeutic effects of these compounds.
Caption: Key signaling pathway modulated by monoamine reuptake inhibitors.
Conclusion
The protocols and information provided herein offer a comprehensive framework for the systematic development and evaluation of novel this compound analogs as potential monoamine reuptake inhibitors. By following these guidelines, researchers can efficiently synthesize, characterize, and assess the biological activity of new chemical entities, paving the way for the discovery of improved therapeutics for a range of neurological and psychiatric conditions. Careful analysis of the structure-activity relationships will be critical in guiding the design of future generations of these promising compounds.
Troubleshooting & Optimization
Technical Support Center: Purification of 3-[2-(sec-butyl)phenoxy]azetidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-[2-(sec-butyl)phenoxy]azetidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Based on general synthetic routes for 3-substituted azetidines, common impurities may include:
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Unreacted starting materials: Such as N-protected 3-hydroxyazetidine or 2-(sec-butyl)phenol.
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Diastereomers: If chiral centers are present and the synthesis is not stereospecific.
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Regioisomers: Depending on the synthetic strategy, isomers with substitution at different positions on the azetidine ring or the phenyl ring could form.
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Byproducts from protecting groups: For instance, if a Boc (tert-butyloxycarbonyl) protecting group is used, byproducts from its removal (e.g., tert-butanol, isobutylene) might be present.
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Solvent and reagent residues: Residual solvents and reagents used in the reaction and workup steps.
Q2: What chromatographic methods are recommended for the purification of this compound?
A2: Flash column chromatography is a commonly employed technique for the purification of azetidine derivatives.[1][2] The choice of stationary and mobile phases is crucial for achieving good separation. A typical starting point would be:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexane or heptane. The polarity of the eluent can be fine-tuned based on the polarity of the impurities. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), can help to reduce tailing of the amine product on the silica gel.
Q3: How can I remove the N-Boc protecting group after synthesis?
A3: The N-Boc group is typically removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM). The reaction is usually fast and clean. Post-reaction, a basic workup is required to neutralize the excess acid and isolate the free amine.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Purity After Column Chromatography | Inadequate separation of closely eluting impurities. | Optimize the mobile phase composition. Try a shallower gradient or a different solvent system. Consider using a different stationary phase (e.g., alumina, or a reverse-phase C18 silica). |
| The product is unstable on silica gel. | Minimize the time the compound spends on the column. Consider using a neutral or basic stationary phase like alumina. Passivation of the silica gel with a base like triethylamine can also be beneficial. | |
| Presence of Diastereomers | The synthetic route is not stereoselective. | If the diastereomers are separable by chromatography, optimize the conditions for their separation. Chiral chromatography may be necessary to isolate the desired stereoisomer. |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction has stalled, consider increasing the temperature or adding more of the limiting reagent. |
| Deactivation of reagents. | Ensure that all reagents and solvents are pure and dry, as azetidine syntheses can be sensitive to moisture and impurities. | |
| Product Degradation | The azetidine ring may be sensitive to certain conditions. | Azetidines can be strained and may be susceptible to ring-opening under harsh acidic or basic conditions. Ensure that the workup and purification steps are performed under mild conditions. |
Experimental Protocols
General Protocol for Flash Column Chromatography Purification
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) or another suitable analytical technique.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data Summary
| Purification Step | Starting Material (mg) | Product Recovered (mg) | Yield (%) | Purity (by HPLC/GC) |
| Crude Product | ||||
| After Column Chromatography | ||||
| After Recrystallization (if applicable) |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
References
Technical Support Center: Synthesis of 3-Phenoxyazetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenoxyazetidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-phenoxyazetidine?
A1: The most prevalent methods for synthesizing 3-phenoxyazetidine are the Williamson ether synthesis and the Mitsunobu reaction. The choice of route often depends on the available starting materials and desired scale. A common strategy involves the use of an N-protected 3-hydroxyazetidine, such as N-Boc-3-hydroxyazetidine, which can be reacted with phenol under Mitsunobu conditions.
Q2: What are the primary side products I should expect?
A2: The expected side products are highly dependent on the chosen synthetic route.
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Mitsunobu Reaction: The most significant byproducts are triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate reagent, such as diethyl hydrazinedicarboxylate (DEAD-H₂) or diisopropyl hydrazinedicarboxylate (DIAD-H₂).[1][2] These are formed in stoichiometric amounts and can complicate product purification.
-
Williamson Ether Synthesis: Potential side products include elimination products, especially if there is any steric hindrance or if the reaction is run at elevated temperatures.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction progress. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting material (e.g., N-Boc-3-hydroxyazetidine), the desired product (N-Boc-3-phenoxyazetidine), and the major non-polar byproduct (triphenylphosphine). Staining with potassium permanganate can help visualize the spots.
Q4: What are the common challenges in purifying 3-phenoxyazetidine?
A4: For the Mitsunobu route, the primary challenge is the removal of triphenylphosphine oxide (TPPO) and the hydrazinedicarboxylate byproduct.[1] These byproducts can co-elute with the desired product during column chromatography if the conditions are not optimized. For the Williamson ether synthesis, separating the desired product from unreacted starting materials and potential elimination byproducts can be challenging.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the alcohol (Mitsunobu). 2. Poor quality of reagents (e.g., wet solvent, old DIAD/DEAD). 3. Insufficiently strong base (Williamson). 4. Steric hindrance around the reaction center. | 1. Ensure slow, dropwise addition of the azodicarboxylate at 0 °C. 2. Use freshly distilled solvents and new bottles of reagents. 3. For the Williamson synthesis, consider a stronger base like sodium hydride. 4. If sterically hindered, consider a less bulky protecting group on the azetidine nitrogen. |
| Presence of a Large Amount of Triphenylphosphine Oxide (TPPO) in the Purified Product | 1. Inefficient purification method. 2. Co-elution with the product during column chromatography. | 1. After the reaction, cool the mixture to precipitate some of the TPPO and the hydrazinedicarboxylate byproduct, then filter. 2. Optimize the solvent system for column chromatography; a gradient elution from low to high polarity can be effective. 3. Consider using a polymer-supported triphenylphosphine to simplify removal by filtration. |
| Formation of Unidentified Side Products | 1. Reaction temperature too high, leading to decomposition or side reactions. 2. In the case of N-Boc deprotection, the acidic conditions may be too harsh, leading to degradation of the azetidine ring. | 1. Maintain the recommended reaction temperature. For the Mitsunobu reaction, this is typically a slow warm-up from 0 °C to room temperature. 2. For N-Boc deprotection, consider using milder acidic conditions (e.g., HCl in dioxane at 0 °C) and carefully monitor the reaction by TLC. |
| Difficulty in Removing the N-Boc Protecting Group | 1. Incomplete reaction due to insufficient acid or short reaction time. | 1. Ensure an adequate excess of the deprotecting agent (e.g., trifluoroacetic acid or HCl in dioxane). 2. Allow the reaction to stir for a sufficient amount of time, monitoring by TLC until the starting material is consumed. |
Experimental Protocols
Synthesis of tert-Butyl 3-phenoxyazetidine-1-carboxylate via Mitsunobu Reaction
This protocol is a representative example for the synthesis of N-protected 3-phenoxyazetidine.
Materials:
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tert-Butyl 3-hydroxyazetidine-1-carboxylate
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Phenol
-
Triphenylphosphine (PPh₃)
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Diisopropyl azodicarboxylate (DIAD)
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Anhydrous Tetrahydrofuran (THF)
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Ethyl acetate
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Hexanes
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Saturated aqueous sodium bicarbonate solution
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Brine
Procedure:
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) and phenol (1.1 equivalents) in anhydrous THF, add triphenylphosphine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Concentrate the reaction mixture under reduced pressure.
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Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 3-phenoxyazetidine-1-carboxylate.
Data Presentation
The following table summarizes the typical yields and major side products for the Mitsunobu synthesis of tert-butyl 3-phenoxyazetidine-1-carboxylate.
| Product | Starting Materials | Reagents | Typical Yield | Major Side Products |
| tert-Butyl 3-phenoxyazetidine-1-carboxylate | tert-Butyl 3-hydroxyazetidine-1-carboxylate, Phenol | PPh₃, DIAD | 70-90% | Triphenylphosphine oxide (TPPO), Diisopropyl hydrazinedicarboxylate (DIAD-H₂) |
Visualizations
Below are diagrams illustrating the key reaction pathway and a troubleshooting workflow.
Caption: Mitsunobu reaction pathway for 3-phenoxyazetidine synthesis.
Caption: Troubleshooting workflow for 3-phenoxyazetidine synthesis.
References
Technical Support Center: Optimizing Azetidine Ring Formation
Welcome to the technical support center for the synthesis of azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing reaction conditions for azetidine ring formation.
Frequently Asked Questions (FAQs)
Q1: My azetidine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in azetidine synthesis are a common issue and can stem from several factors. The high ring strain of the four-membered ring makes its formation challenging. Key factors influencing yield include:
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Reaction Conditions: Temperature, reaction time, and concentration are critical. Optimization of these parameters is often necessary. For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, changing the solvent from dichloromethane to 1,2-dichloroethane (DCE) and refluxing for 2.5 hours significantly improved the yield.[1][2]
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Starting Material Quality: Ensure the purity of your starting materials, as impurities can lead to side reactions.
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Choice of Base or Catalyst: The type and amount of base or catalyst can dramatically affect the reaction outcome. For example, in intramolecular cyclizations of γ-haloamines, a strong, non-nucleophilic base like LiHMDS is often required to deprotonate the amine without promoting side reactions.
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Protecting Groups: The nature of the protecting group on the nitrogen atom can influence the nucleophilicity of the nitrogen and the overall success of the cyclization.
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Solvent Effects: The choice of solvent can impact reaction rates and selectivity. Coordinative solvents like MeCN and THF can be effective, but sometimes incomplete conversion is observed.[1]
Q2: I am observing the formation of side products. What are the most common side products and how can I minimize them?
A2: The formation of side products is a frequent challenge in azetidine synthesis. Common side products include:
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Dimeric or Polymeric Products: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers and polymers. This can often be mitigated by using high-dilution conditions.
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Ring-Opened Products: The strained azetidine ring can be susceptible to nucleophilic attack and ring-opening, especially under acidic or heated conditions.[3] Careful control of pH and temperature is crucial.
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Five-Membered Ring (Pyrrolidine) Formation: In certain reactions, such as the cyclization of homoallylamines, the formation of a five-membered pyrrolidine ring can compete with the desired four-membered azetidine ring. The choice of activating agent and reaction conditions can influence the selectivity.[3]
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Elimination Products: Base-induced elimination reactions can occur, particularly with hindered substrates.
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Isomerization: Isomerization of the desired product can occur, for example, from a kinetically favored aziridine to a thermodynamically more stable azetidine.
Q3: How does the choice of solvent affect the reaction outcome?
A3: The solvent can play a significant role in the success of azetidine ring formation by influencing solubility, reaction rates, and selectivity. For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, a screen of solvents showed that 1,2-dichloroethane (DCE) provided a higher yield and better selectivity compared to benzene, acetonitrile (MeCN), and tetrahydrofuran (THF).[1] In some cases, polar aprotic solvents like DMF or DMSO can be effective.[4] It is often necessary to screen a range of solvents to find the optimal conditions for a specific reaction.
Q4: What is the role of the protecting group on the nitrogen atom?
A4: The choice of the nitrogen protecting group is critical as it can significantly impact the nucleophilicity of the nitrogen atom and the overall efficiency of the ring-closure reaction. Electron-withdrawing groups, such as tosyl (Ts) or nosyl (Ns), can decrease the nucleophilicity of the nitrogen, which may necessitate the use of a strong base to facilitate deprotonation for the cyclization to occur. Conversely, more labile protecting groups like Boc (tert-butoxycarbonyl) are also widely used. The compatibility of the protecting group with the reaction conditions is a key consideration. For instance, acid-labile protecting groups may not be suitable for reactions conducted under acidic conditions.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inefficient Cyclization | 1. Optimize Temperature: Systematically vary the reaction temperature. Some cyclizations require elevated temperatures to overcome the activation energy, while others may benefit from lower temperatures to minimize side reactions. 2. Screen Solvents: Test a range of solvents with different polarities (e.g., THF, MeCN, DCE, DMF).[1] 3. Vary Reaction Concentration: High-dilution conditions can favor intramolecular cyclization over intermolecular side reactions. |
| Poor Leaving Group | 1. Activate Hydroxyl Groups: If starting from a γ-amino alcohol, ensure the hydroxyl group is converted to a good leaving group (e.g., mesylate, tosylate, or halide). 2. Use a Different Halide: In the case of γ-haloamines, consider switching from a chloride to a bromide or iodide to increase the rate of intramolecular substitution. |
| Incorrect Base/Catalyst | 1. Screen Different Bases: Test a variety of bases (e.g., K₂CO₃, Et₃N, DBU, LiHMDS) to find one that is strong enough to deprotonate the amine without causing side reactions. 2. Optimize Catalyst Loading: Vary the molar percentage of the catalyst to find the optimal concentration.[1] |
Problem 2: Formation of Significant Side Products
| Side Product | Possible Cause | Troubleshooting Steps |
| Dimer/Polymer | Intermolecular reaction is competing with intramolecular cyclization. | 1. Use High-Dilution Conditions: Perform the reaction at a lower concentration to favor the intramolecular pathway. 2. Slow Addition: Add the substrate slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Pyrrolidine | 5-exo-tet cyclization is competing with the desired 4-exo-tet cyclization. | 1. Modify the Substrate: The substitution pattern on the substrate can influence the regioselectivity of the cyclization. 2. Change the Catalyst/Reagents: In selenium-induced cyclizations of homoallylamines, the choice of selenium reagent can affect the product ratio. |
| Ring-Opened Product | The azetidine ring is unstable under the reaction or workup conditions. | 1. Neutralize the Reaction Mixture: Ensure the reaction is quenched and worked up under neutral or slightly basic conditions to prevent acid-catalyzed ring opening.[3] 2. Lower the Reaction Temperature: High temperatures can promote ring-opening. |
Data Presentation
Table 1: Effect of Solvent on the Yield of Azetidine Formation via La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [1]
| Entry | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | 1,2-Dichloroethane (DCE) | Reflux | 2.5 | 81 |
| 2 | Benzene (PhH) | Reflux | 2.5 | 65 |
| 3 | Acetonitrile (MeCN) | Reflux | 2.5 | 75 (incomplete conversion) |
| 4 | Tetrahydrofuran (THF) | Reflux | 2.5 | 70 (incomplete conversion) |
Table 2: Effect of Catalyst on the Yield of Azetidine Formation in DCE [1]
| Entry | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | La(OTf)₃ (5) | 2.5 | 81 |
| 2 | Sc(OTf)₃ (5) | 5 | 65 |
| 3 | LiOTf (5) | 2.5 | Complex Mixture |
| 4 | No Catalyst | 2.5 | No Reaction |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Cyclization of a γ-Haloamine
This protocol is a general guideline for the synthesis of an N-substituted azetidine from a corresponding γ-haloamine precursor.
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Dissolve the Substrate: Dissolve the γ-haloamine substrate in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon). The concentration should be kept low (e.g., 0.01-0.1 M) to favor intramolecular cyclization.
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Add the Base: To the solution, add a strong, non-nucleophilic base (e.g., 1.1 to 1.5 equivalents of LiHMDS or NaHMDS) dropwise at a controlled temperature (e.g., 0 °C or room temperature).
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Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain the desired azetidine.
Protocol 2: General Procedure for Mitsunobu Cyclization of a γ-Amino Alcohol
This protocol describes a general procedure for the intramolecular cyclization of a γ-amino alcohol to form an azetidine ring using Mitsunobu conditions.
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Prepare the Reaction Mixture: In a round-bottom flask under an inert atmosphere, dissolve the γ-amino alcohol and triphenylphosphine (PPh₃) (typically 1.5 equivalents) in a suitable anhydrous solvent, such as THF or dichloromethane.
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Cool the Mixture: Cool the solution to 0 °C in an ice bath.
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Add the Azodicarboxylate: Slowly add a solution of a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (typically 1.5 equivalents), in the same solvent to the reaction mixture with stirring. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.
-
Warm to Room Temperature: Allow the reaction mixture to slowly warm to room temperature and continue stirring until the reaction is complete, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
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Workup: Concentrate the reaction mixture under reduced pressure. The crude product can be purified directly by column chromatography to remove triphenylphosphine oxide and other byproducts. Alternatively, the crude mixture can be treated with a solvent in which triphenylphosphine oxide is poorly soluble (e.g., diethyl ether) to induce precipitation, followed by filtration.
-
Purification: Further purify the product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yield azetidine synthesis.
Caption: Interplay of key variables in optimizing azetidine yield.
References
Technical Support Center: Synthesis of 3-[2-(sec-butyl)phenoxy]azetidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-[2-(sec-butyl)phenoxy]azetidine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which is typically achieved via a Williamson ether synthesis or a related nucleophilic substitution reaction between a 3-substituted azetidine and 2-sec-butylphenol.
Issue 1: Low or No Product Yield
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Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the outcome?
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Answer: Low to no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inadequate Deprotonation of 2-sec-butylphenol: The Williamson ether synthesis requires the formation of a phenoxide, which is a potent nucleophile. If the base used is not strong enough to deprotonate the phenol, the reaction will not proceed efficiently.
-
Poor Leaving Group on the Azetidine: The rate of the SN2 reaction is highly dependent on the quality of the leaving group at the 3-position of the azetidine.
-
Steric Hindrance: The sec-butyl group on the phenol presents some steric bulk, which can hinder the approach of the azetidine electrophile.[1][2]
-
Reaction Temperature and Time: Sub-optimal temperature or insufficient reaction time can lead to incomplete conversion.
-
Solvent Choice: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield. -
Issue 2: Recovery of Starting Materials
-
Question: After the reaction, I have mostly recovered my starting materials (3-hydroxyazetidine derivative and 2-sec-butylphenol). What went wrong?
-
Answer: Recovery of starting materials is a clear indication that the reaction has not been initiated or has proceeded at a very slow rate. The primary reasons are often related to the reaction conditions and the reactivity of the substrates.
-
Insufficient Base: Ensure at least a stoichiometric amount of a suitable base is used to deprotonate the phenol.
-
Reaction Temperature Too Low: Some Williamson ether syntheses require heating to overcome the activation energy barrier.
-
Moisture in the Reaction: The presence of water can quench the strong base and the phenoxide, preventing the reaction. Ensure all glassware is dry and use anhydrous solvents.[4]
-
Issue 3: Formation of Side Products
-
Question: My reaction is producing significant amounts of side products. What are these and how can I minimize them?
-
Answer: A common side reaction in Williamson ether synthesis is elimination, especially with sterically hindered substrates or when using a strong, bulky base.[1][2]
-
Elimination of the Azetidine Substrate: If the 3-substituted azetidine has a proton on an adjacent carbon, an E2 elimination can occur to form an azetine, which may then polymerize or react further.
-
Self-Condensation or Decomposition: At elevated temperatures, the starting materials or product may be susceptible to decomposition.
Strategies to Minimize Side Products:
-
Use a less hindered base if possible.
-
Maintain the lowest effective reaction temperature.
-
Choose a leaving group that favors substitution over elimination.
-
Frequently Asked Questions (FAQs)
Q1: What is the best leaving group to use on the 3-position of the azetidine?
A1: The choice of leaving group is critical. While halides (I > Br > Cl) can be used, sulfonate esters like tosylates (-OTs) and mesylates (-OMs) are often superior leaving groups for SN2 reactions as they are less basic and more readily displaced.[4] If starting from 3-hydroxyazetidine, it must first be converted to a derivative with a good leaving group.
Q2: Which base is most effective for deprotonating 2-sec-butylphenol?
A2: The pKa of phenols is typically around 10. A base whose conjugate acid has a pKa significantly higher than 10 is required for complete deprotonation.[5]
| Base | Conjugate Acid pKa (approx.) | Suitability |
| Sodium Hydroxide (NaOH) | 14 | May be sufficient, but can introduce water. |
| Potassium Carbonate (K₂CO₃) | 10.3 | Often used, may require higher temperatures.[3] |
| Sodium Hydride (NaH) | 36 | Very effective, irreversibly deprotonates. |
| LHMDS, KHMDS | ~26 | Strong, non-nucleophilic, good for hindered systems. |
Q3: What are the ideal reaction conditions (solvent, temperature, time)?
A3: Optimal conditions will need to be determined empirically. However, a good starting point would be:
-
Solvent: A polar aprotic solvent such as DMF, DMSO, or THF is recommended.[3][4]
-
Temperature: Start at room temperature and gradually increase the temperature if no reaction is observed. A range of 50-100 °C is common for Williamson ether syntheses.
-
Time: Monitor the reaction by TLC or LC-MS. Reactions can take anywhere from a few hours to 24 hours.
Q4: How can I purify the final product?
A4: Purification of this compound will likely involve:
-
Work-up: Quench the reaction (e.g., with water or a saturated ammonium chloride solution), followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Chromatography: Column chromatography on silica gel is a standard method for separating the product from unreacted starting materials and any non-polar side products.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound via Williamson Ether Synthesis
This protocol assumes the use of N-Boc-3-iodoazetidine as the electrophile.
-
Preparation of the Phenoxide: To a solution of 2-sec-butylphenol (1.0 eq.) in anhydrous DMF (0.2 M) under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Nucleophilic Substitution: Add a solution of N-Boc-3-iodoazetidine (1.1 eq.) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 70 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Reaction Pathway Diagram:
References
"stability issues of 3-[2-(sec-butyl)phenoxy]azetidine in solution"
Technical Support Center: 3-[2-(sec-butyl)phenoxy]azetidine
Disclaimer: Specific stability data for this compound is not publicly available. This guide is based on the general stability of its core chemical motifs (phenoxy, azetidine) and established principles of small molecule drug stability. The information provided should be used as a general guideline, and specific stability studies for the exact molecule are highly recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation of this compound and related phenoxyazetidine derivatives in solution.
| Issue / Question | Potential Causes | Recommended Actions |
| Rapid Purity Decrease | 1. pH-driven Hydrolysis: The azetidine ring can be susceptible to ring-opening, especially under acidic conditions.[1][2] The ether linkage can also be cleaved under strong acidic conditions.[3][4] 2. Oxidation: The phenoxy group may be susceptible to oxidation, which can be accelerated by light, heat, or the presence of metal ions.[5] 3. Solvent Reactivity: Some solvents may not be inert and could react with the compound. | 1. pH Control: Maintain the pH of the solution within a neutral to slightly basic range. Use appropriate buffer systems (e.g., phosphate, borate) to stabilize the pH.[6] 2. Minimize Oxidation: Protect solutions from light by using amber vials or covering containers with foil.[5][6] Purge solutions with an inert gas (e.g., nitrogen, argon) to remove dissolved oxygen. Consider adding antioxidants if compatible with the experimental system. 3. Solvent Selection: Use high-purity, inert solvents. Common choices for similar compounds include DMSO, ethanol, and acetonitrile. Ensure solvents are free of peroxides. |
| Solution Discoloration (e.g., turning yellow) | 1. Oxidative Degradation: Formation of colored degradation products is a common sign of oxidation.[5] 2. Photodegradation: Exposure to light, especially UV light, can cause decomposition and the formation of colored impurities.[6][7] | 1. Forced Degradation Study: Perform a forced degradation study to identify the nature of the colored impurities.[7][8][9] This involves exposing the compound to stress conditions (e.g., H₂O₂, AIBN) to intentionally generate degradation products for analysis. 2. Photostability Testing: Conduct a photostability study as per ICH guidelines to assess the impact of light and determine necessary protective measures.[7] |
| Precipitation from Solution | 1. Poor Solubility: The compound may have low solubility in the chosen solvent or buffer system.[10] 2. pH-dependent Solubility: The protonation state of the azetidine nitrogen can affect solubility. Solubility may decrease at certain pH values. 3. Temperature Effects: Solubility of many organic compounds decreases at lower temperatures. | 1. Solubility Assessment: Determine the solubility of the compound in various pharmaceutically relevant solvents and buffers. 2. pH Adjustment: Carefully adjust the pH of the solution to a range where the compound is most soluble. 3. Use of Co-solvents: If working with aqueous solutions, consider adding a water-miscible organic co-solvent (e.g., ethanol, PEG 400) to improve solubility. 4. Temperature Control: Prepare and store solutions at a controlled room temperature, avoiding refrigeration if it leads to precipitation. |
| Irreproducible Analytical Results (HPLC) | 1. On-column Degradation: The compound may be degrading on the HPLC column due to the stationary phase or mobile phase conditions. 2. Inconsistent Sample Preparation: Variability in sample preparation (e.g., time between dissolution and injection, temperature) can lead to different levels of degradation.[11] 3. Mobile Phase Issues: Incorrectly prepared or degraded mobile phase can affect chromatography. | 1. Method Optimization: Adjust HPLC conditions. Screen different columns and mobile phases. Ensure the mobile phase pH is in a stable range for the compound. 2. Standardize Protocols: Implement a strict and consistent protocol for sample preparation, minimizing the time samples are in solution before analysis.[12] 3. Fresh Mobile Phase: Always use freshly prepared mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of the this compound structure?
A1: The main potential points of instability are:
-
Azetidine Ring: This four-membered ring is strained and can undergo ring-opening, particularly in acidic conditions, through protonation of the nitrogen atom.[1][13]
-
Ether Linkage: While generally stable, ether linkages can be cleaved under harsh acidic conditions.[3][4]
-
Phenoxy Group: The aromatic ring can be susceptible to oxidative degradation.[5]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: While specific data is unavailable, general best practices for similar compounds suggest:
-
Short-term (daily use): Store solutions at controlled room temperature (20-25°C) or refrigerated (2-8°C), depending on solubility. Protect from light.
-
Long-term: For long-term storage, it is advisable to store aliquots of a concentrated stock solution in an inert solvent (like DMSO) at -20°C or -80°C. Minimize freeze-thaw cycles.
Q3: How can I quickly assess the stability of my compound in a new formulation?
A3: A preliminary stability assessment can be performed by preparing the solution and analyzing its purity by HPLC at an initial time point (T=0) and then after 24-48 hours under the intended storage conditions. A significant drop in purity (>2-3%) would indicate a potential stability issue that requires further investigation through a forced degradation study.[9][14]
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation or stress study is an experiment that intentionally exposes the drug substance to harsh conditions like acid, base, oxidation, heat, and light.[7][8] Its purpose is to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method that can accurately measure the compound's purity in the presence of its degradants.[9][14]
Experimental Protocols
Protocol 1: General Purpose HPLC Stability-Indicating Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm and 280 nm (or lambda max of the compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
This study helps to understand the degradation pathways of the molecule.[7][8]
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile/Water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the sample solution to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ to the sample solution. Keep at room temperature for 24 hours, protected from light.
-
Thermal Stress: Incubate the solid compound and a solution at 80°C for 48 hours.
-
Photolytic Stress: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis: At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary, dilute to a suitable concentration, and analyze by the stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[7]
Visualizations
Caption: A typical workflow for conducting a forced degradation study.
Caption: Potential degradation pathways for the molecule.
Caption: A logical troubleshooting guide for solution instability.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ether - Wikipedia [en.wikipedia.org]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. acdlabs.com [acdlabs.com]
- 9. lubrizolcdmo.com [lubrizolcdmo.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting low bioactivity of 3-[2-(sec-butyl)phenoxy]azetidine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low bioactivity with 3-[2-(sec-butyl)phenoxy]azetidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing low or no bioactivity with a novel small molecule like this compound?
A1: Low bioactivity of a novel compound can stem from several factors. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological target. Key considerations include poor solubility, compound instability, low permeability across cell membranes, rapid metabolism, or off-target effects.[1][2][3] It is also possible that the compound is not a potent inhibitor of the intended target.[4]
Q2: How can I improve the solubility of this compound in my aqueous assay buffer?
A2: Improving solubility is a critical first step for many in vitro assays.[1][5] Consider the following strategies:
-
Co-solvents: Use a small percentage (typically <1%) of an organic solvent like DMSO or ethanol to dissolve the compound before diluting it in your aqueous buffer.[5]
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may improve solubility.
-
Use of surfactants: Low concentrations of non-ionic surfactants can help to solubilize hydrophobic compounds.
-
Salt forms: If applicable, using a salt form of the compound can enhance aqueous solubility.[5]
Q3: Could the azetidine ring in the compound be affecting its stability in my experimental conditions?
A3: The azetidine ring, a four-membered heterocycle, is generally more stable than aziridines but possesses ring strain that can make it susceptible to nucleophilic attack under certain conditions.[6][7] The stability can be influenced by pH and the presence of reactive species in the assay medium. It is advisable to assess the compound's stability in your specific experimental buffer over the time course of the assay.
Q4: My compound shows activity in a biochemical assay but not in a cell-based assay. What could be the reason?
A4: This is a common challenge in drug discovery and often points to issues with cell permeability or efflux.[1][3][5]
-
Low Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[5]
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.[1]
-
Cellular Metabolism: The compound may be rapidly metabolized into an inactive form by cellular enzymes.[3]
Q5: Are there any known general biological activities of azetidine-containing compounds?
A5: Yes, compounds containing the azetidine moiety have a diverse range of reported pharmacological activities, including anticancer, antibacterial, antimicrobial, and anti-inflammatory properties.[8] They are recognized as valuable scaffolds in medicinal chemistry due to their rigid structure and synthetic tractability.[6][8]
Troubleshooting Guides
Guide 1: Low or Inconsistent Activity in Biochemical Assays
This guide addresses issues where this compound shows lower than expected or variable activity in enzymatic or receptor-binding assays.
Troubleshooting Workflow for Biochemical Assays
Caption: Troubleshooting workflow for low bioactivity in biochemical assays.
Potential Issues and Solutions in Biochemical Assays
| Potential Issue | Recommended Action | Rationale |
| Poor Solubility | Visually inspect for precipitation. Determine aqueous solubility using nephelometry or a similar method. Test co-solvents (e.g., DMSO, ethanol) at low percentages. | The compound must be fully dissolved to interact with the target protein.[1][5] |
| Compound Instability | Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation using LC-MS. | The compound may degrade over time in the aqueous buffer, reducing its effective concentration.[2] |
| Assay Interference | Run control experiments without the enzyme/target to check for non-specific inhibition or signal interference. | The compound might inhibit the reporter enzyme or quench the fluorescent/luminescent signal. |
| Incorrect Concentration | Prepare fresh serial dilutions from a new stock solution. Confirm the concentration of the stock solution spectrophotometrically if possible. | Errors in dilution can lead to inaccurate potency measurements. |
Experimental Protocol: Aqueous Kinetic Solubility Assay
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of the stock solution in your aqueous assay buffer (e.g., PBS, pH 7.4) to final concentrations ranging from 1 µM to 200 µM.
-
Incubate the dilutions at room temperature for 2 hours with gentle agitation.
-
Measure the turbidity of each sample using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 620 nm).
-
The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility limit.
Guide 2: Lack of Activity in Cell-Based Assays
This guide is for situations where the compound is active in biochemical assays but shows no effect in cellular models.
Hypothetical Signaling Pathway for an Azetidine-Based Kinase Inhibitor
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 4. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 8. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 3-[2-(sec-butyl)phenoxy]azetidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-[2-(sec-butyl)phenoxy]azetidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. The proposed overall synthetic strategy involves the preparation of an N-protected 3-hydroxyazetidine, followed by etherification with 2-(sec-butyl)phenol, and subsequent deprotection.
Problem 1: Low Yield during N-Boc-3-hydroxyazetidine Synthesis
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete reaction of epichlorohydrin with the chosen amine (e.g., benzylamine). | Ensure slow, controlled addition of epichlorohydrin at low temperatures (0-5 °C) to manage the exothermic reaction. Monitor the reaction progress by TLC or HPLC to ensure full consumption of the starting material. |
| Inefficient cyclization to form the azetidine ring. | After the initial ring-opening, ensure the pH is appropriately basic for the intramolecular cyclization to occur. The choice of base (e.g., sodium carbonate) and solvent is crucial. |
| Difficulties in the debenzylation step (if using benzylamine). | Catalytic hydrogenation (e.g., with Pd/C) is a common method. Ensure the catalyst is active and not poisoned. Monitor hydrogen uptake to determine reaction completion.[1] |
| Suboptimal conditions for Boc protection. | Use an appropriate amount of Di-tert-butyl dicarbonate (Boc)₂O and a suitable base (e.g., NaHCO₃ or triethylamine) in a solvent like THF or water.[2] Monitor the reaction to avoid side reactions. |
Problem 2: Inefficient Williamson Ether Synthesis of the Target Molecule
Possible Causes and Solutions:
| Cause | Recommended Action |
| Steric hindrance from the 2-sec-butyl group on the phenol. | This is a significant challenge. Consider using a more reactive electrophile, such as N-Boc-3-iodoazetidine or N-Boc-3-tosyloxyazetidine, instead of the chloro or bromo analogues. Williamson ether synthesis works best with primary alkyl halides.[3][4] |
| Competitive E2 elimination reaction. | Due to the basic conditions required for the Williamson ether synthesis, elimination can be a competing side reaction.[5][6] Use a less sterically hindered base if possible and maintain the lowest effective reaction temperature. |
| C-Alkylation of the phenoxide. | The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring, although this is generally less favored.[5][6] Using polar aprotic solvents like DMF or DMSO can favor O-alkylation. |
| Low reactivity of the starting materials. | Ensure the complete formation of the phenoxide by using a strong enough base (e.g., NaH, KH). The reaction may require elevated temperatures (50-100 °C) and extended reaction times (1-8 hours).[4] |
Problem 3: Challenges with the Mitsunobu Reaction as an Alternative Etherification Method
Possible Causes and Solutions:
| Cause | Recommended Action |
| Slow reaction rate due to sterically hindered substrates. | For sterically hindered phenols and alcohols, the Mitsunobu reaction can be very slow.[7][8] Increasing the concentration of the reactants and using sonication has been shown to significantly accelerate the reaction rate.[7][9] |
| Difficulty in removing byproducts on a large scale. | The reaction generates triphenylphosphine oxide and a hydrazine derivative, which can be challenging to remove.[10] Chromatographic purification is often necessary, which can be a bottleneck in scale-up. |
| Safety concerns with azodicarboxylates. | Reagents like diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) can be hazardous and have thermal safety issues, which is a major consideration for large-scale synthesis.[10] |
Problem 4: Incomplete or Unselective N-Boc Deprotection
Possible Causes and Solutions:
| Cause | Recommended Action |
| Harsh acidic conditions causing side reactions. | While strong acids like TFA or HCl are commonly used, they can be too harsh for some substrates.[11][12] Consider using milder acidic conditions or alternative methods. |
| Difficulty in removing acidic reagents and byproducts. | Volatile acids can be removed under vacuum, but this can be time-consuming on a large scale. Neutralization and extraction are often required. |
| Thermal deprotection leading to degradation. | Thermal deprotection can be an alternative but may require high temperatures that could degrade the final product.[13][14] |
Frequently Asked Questions (FAQs)
Q1: What is the most promising scalable route for the synthesis of the 3-hydroxyazetidine precursor?
A1: A scalable route involves the reaction of epichlorohydrin with benzylamine, followed by cyclization and subsequent hydrogenolysis to remove the benzyl group, yielding 3-hydroxyazetidine hydrochloride.[15] This method uses readily available and less expensive starting materials compared to routes involving benzhydrylamine.[15]
Q2: Williamson Ether Synthesis vs. Mitsunobu Reaction for the etherification step on a large scale?
A2: For large-scale synthesis, the Williamson ether synthesis is generally preferred over the Mitsunobu reaction.[4] While the Williamson synthesis may face challenges with sterically hindered substrates, the Mitsunobu reaction has significant drawbacks in terms of poor atom economy, the generation of difficult-to-remove byproducts (triphenylphosphine oxide), and the use of potentially hazardous azodicarboxylates.[10]
Q3: How can I improve the yield of the Williamson ether synthesis given the steric hindrance of 2-(sec-butyl)phenol?
A3: To improve the yield, consider the following:
-
Activate the azetidine: Convert the 3-hydroxyazetidine intermediate to a better leaving group, such as a tosylate or iodide.
-
Optimize reaction conditions: Use a strong, non-nucleophilic base to ensure complete deprotonation of the phenol. Employ a polar aprotic solvent like DMF or DMSO to favor the Sₙ2 reaction.[6] Carefully control the temperature to minimize elimination side reactions.[5]
Q4: What are the critical parameters to monitor during the N-Boc deprotection step?
A4: Monitor the reaction for the complete consumption of the starting material by TLC or HPLC. Over-exposure to strong acidic conditions can lead to degradation of the product. Ensure complete removal of the acid during workup to prevent salt formation issues in subsequent steps or storage.
Q5: Are there any specific safety precautions for the scale-up of this synthesis?
A5: Yes. The reaction of epichlorohydrin is highly exothermic and requires careful temperature control. Hydrogenation for debenzylation involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C) and should be conducted in appropriate equipment. Strong bases like sodium hydride are water-reactive and require handling under an inert atmosphere. Always conduct a thorough safety review before performing any large-scale chemical synthesis.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine
This protocol is adapted from general procedures for the synthesis of N-Boc protected 3-hydroxyazetidine.[1][2]
-
Debenzylation and Boc-protection: Dissolve 1-benzyl-3-hydroxyazetidine in a suitable solvent like methanol or THF.
-
Add a palladium on carbon catalyst (e.g., 10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or HPLC).
-
Filter off the catalyst.
-
To the filtrate, add a base such as sodium bicarbonate, followed by di-tert-butyl dicarbonate ((Boc)₂O).
-
Stir at room temperature until the Boc protection is complete.
-
Work up the reaction by extraction and purify by crystallization or column chromatography to yield N-Boc-3-hydroxyazetidine.
Protocol 2: Williamson Ether Synthesis of N-Boc-3-[2-(sec-butyl)phenoxy]azetidine
This is a general protocol that will require optimization for this specific substrate.
-
Under an inert atmosphere, dissolve 2-(sec-butyl)phenol in a dry, polar aprotic solvent (e.g., DMF or DMSO).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C and allow the mixture to stir until hydrogen evolution ceases.
-
Add a solution of an activated N-Boc-3-azetidine derivative (e.g., N-Boc-3-tosyloxyazetidine) in the same solvent.
-
Heat the reaction mixture to an optimized temperature (e.g., 60-100 °C) and monitor the progress by TLC or HPLC.
-
After completion, cool the reaction and quench carefully with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: N-Boc Deprotection
-
Dissolve the N-Boc protected this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Add a solution of a strong acid, such as HCl in dioxane or trifluoroacetic acid (TFA), at 0 °C.
-
Stir the reaction at room temperature and monitor its completion by TLC or HPLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting product can be neutralized with a base and extracted, or precipitated as its hydrochloride salt.
Visualizations
References
- 1. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 2. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. wise.fau.edu [wise.fau.edu]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. iris.ucc.ie [iris.ucc.ie]
- 15. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
Technical Support Center: Chiral Separation of 3-[2-(sec-butyl)phenoxy]azetidine Enantiomers
Welcome to the technical support center for the chiral separation of 3-[2-(sec-butyl)phenoxy]azetidine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended steps for developing a chiral separation method for this compound enantiomers?
A1: Method development for chiral separations is often an empirical process.[1] A systematic screening approach is recommended.[2][3] Start by screening a variety of chiral stationary phases (CSPs) with different mobile phase compositions. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are a good starting point as they are versatile and widely used for a broad range of compounds.[2][4][5] It is advisable to screen under normal phase, reversed-phase, and polar organic modes to increase the chances of finding a suitable separation condition.[3]
Q2: I am not seeing any separation of the enantiomers. What should I do?
A2: If you observe a single, sharp peak after screening on a particular column and mobile phase, it indicates that the chosen conditions do not provide enantioselectivity for your compound.[5] In this case, you should move on to the next mobile phase system or a different chiral stationary phase.[5] The selectivity of a chiral separation is highly dependent on the interactions between the analyte and the CSP, so small changes in the stationary phase can have a significant impact.[6]
Q3: My peaks are broad and tailing. How can I improve the peak shape?
A3: Poor peak shape can be caused by several factors. Increasing the column temperature can often improve efficiency and peak shape.[5] However, be mindful of the column's recommended temperature range.[5] For basic compounds like azetidines, adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase can significantly improve peak shape by minimizing interactions with residual acidic silanols on the stationary phase.[7]
Q4: I have some separation, but the resolution is poor. How can I improve it?
A4: To improve resolution, you can try several optimization strategies. Decreasing the flow rate often benefits chiral separations.[5] Adjusting the mobile phase composition, for instance by changing the ratio of the organic modifiers, can also enhance selectivity.[3] Lowering the temperature generally increases chiral selectivity.[5] If these adjustments are insufficient, you may need to screen other chiral stationary phases that offer different chiral recognition mechanisms.[2][6]
Q5: My retention times are not reproducible. What could be the cause?
A5: Lack of reproducibility can stem from insufficient column equilibration. Chiral columns, especially in reversed-phase mode, can require a significant time to equilibrate with a new mobile phase, sometimes up to 1-2 hours.[5] Ensure the column is thoroughly flushed with at least 10-20 column volumes of the new mobile phase before starting your analysis.[5] Also, maintaining a consistent column temperature is crucial for reproducible retention times.[5]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the chiral separation of this compound enantiomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Separation | - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition. | - Screen a different family of CSPs (e.g., if you started with cellulose, try an amylose-based column).[2] - Try different organic modifiers (e.g., switch from isopropanol to ethanol in normal phase). - Explore different chromatographic modes (normal phase, reversed-phase, polar organic).[3] |
| Poor Resolution | - Suboptimal mobile phase strength. - Flow rate is too high. - Temperature is too high. | - Optimize the mobile phase composition by making small, incremental changes to the modifier percentage. - Reduce the flow rate; chiral separations often benefit from lower flow rates.[5] - Decrease the column temperature in small increments (e.g., 5 °C) to enhance selectivity.[5] |
| Peak Tailing | - Secondary interactions with the stationary phase. - Sample overload. | - Add a mobile phase additive. For a basic compound like this compound, add 0.1% diethylamine (DEA) or another suitable amine.[7] - Reduce the injection volume or the concentration of the sample. |
| Irreproducible Results | - Inadequate column equilibration. - Fluctuation in column temperature. - Mobile phase degradation. | - Ensure the column is fully equilibrated with the mobile phase before each run (allow at least 10-20 column volumes).[5] - Use a column oven to maintain a constant and stable temperature.[5] - Prepare fresh mobile phase daily. |
| Late Eluting Peaks or Carryover | - Strong retention of impurities or one of the enantiomers. - Insufficient column flushing after a gradient run (if used). | - Use an isocratic mobile phase, which is common for chiral separations.[6] - If a gradient is necessary, ensure a thorough column wash and re-equilibration step is included in the method. |
Experimental Protocols
Below is a hypothetical but representative experimental protocol for the chiral separation of this compound enantiomers.
1. Sample Preparation:
-
Dissolve the racemic mixture of this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions for Screening:
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed-Phase) |
| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® IA) | Polysaccharide-based CSP (e.g., CHIRALPAK® IA) |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Acetonitrile / Water / Diethylamine (60:40:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 270 nm | UV at 270 nm |
| Injection Volume | 10 µL | 10 µL |
3. Method Optimization:
-
Based on the screening results, select the condition that shows the best initial separation.
-
To optimize, systematically vary the mobile phase composition (e.g., adjust the percentage of the organic modifier in 2-5% increments).
-
Evaluate the effect of temperature on resolution by testing at different temperatures (e.g., 20 °C, 25 °C, 30 °C).
-
Test different flow rates (e.g., 0.5 mL/min, 0.8 mL/min, 1.0 mL/min) to find the best balance between resolution and analysis time.
Data Presentation
The following table summarizes hypothetical data from a successful chiral separation of this compound enantiomers.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 8.52 | 10.23 |
| Peak Area | 54321 | 54678 |
| Peak Height | 9876 | 9854 |
| Tailing Factor | 1.1 | 1.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.1} |
| Selectivity (α) | \multicolumn{2}{c | }{1.20} |
| Enantiomeric Excess (ee%) | \multicolumn{2}{c | }{Racemic Mixture (approx. 50:50)} |
Visualizations
Below is a diagram illustrating a typical workflow for chiral method development.
Caption: Workflow for Chiral Method Development.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability of 3-Phenoxyazetidine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-phenoxyazetidine compounds. The information is designed to help you anticipate and address potential stability issues during your experiments.
Troubleshooting Guides
Issue: Compound degradation observed in acidic media (e.g., during HPLC analysis with acidic mobile phase, or in acidic formulation buffers).
Possible Cause: Acid-mediated intramolecular ring-opening of the azetidine ring. The strained four-membered azetidine ring can be susceptible to cleavage under acidic conditions. The protonation of the azetidine nitrogen can facilitate nucleophilic attack, leading to ring-opening.[1][2]
Troubleshooting Steps:
-
pH Adjustment:
-
If possible, adjust the pH of your experimental conditions to be neutral or slightly basic. The pH of maximum stability for similar compounds with strained rings has been observed around pH 4, but this can be compound-specific.[3]
-
For HPLC analysis, consider using a mobile phase with a higher pH if compatible with your column and analytical method.
-
-
Structural Modification (for medicinal chemists):
-
The basicity (pKa) of the azetidine nitrogen is a key factor in acid-mediated decomposition.[1] Consider modifications to the substituents on the azetidine nitrogen to decrease its pKa, which can enhance stability in acidic conditions.[1] For example, replacing an N-phenyl group with an N-pyridyl group has been shown to significantly improve stability.[1]
-
-
Temperature Control:
-
Lower the temperature of your experiment and storage solutions. Degradation reactions typically slow down at lower temperatures.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for acidic degradation.
Issue: Gradual loss of compound purity when exposed to light.
Possible Cause: Photodegradation of the phenoxy moiety. Aromatic ethers can be susceptible to cleavage or other reactions when exposed to UV or even ambient light over extended periods.
Troubleshooting Steps:
-
Protect from Light:
-
Store the compound in amber vials or wrap containers with aluminum foil.
-
Conduct experiments under low-light conditions or with light filters if the compound is found to be light-sensitive.
-
-
Use of Photostabilizers (for formulations):
-
If developing a formulation, consider the inclusion of UV absorbers or quenchers as excipients.
-
-
Inert Atmosphere:
-
Photodegradation can sometimes be accelerated by the presence of oxygen. Storing solutions or solid material under an inert atmosphere (e.g., nitrogen or argon) may reduce this degradation pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for 3-phenoxyazetidine compounds?
A1: Based on the chemistry of the azetidine ring and related structures, two primary degradation pathways should be considered:
-
Azetidine Ring-Opening: Due to inherent ring strain, the four-membered azetidine ring is susceptible to nucleophilic attack, which can be catalyzed by acids.[1][2] This can lead to the formation of ring-opened products.
-
Phenoxy Group Degradation: The phenoxy group could be susceptible to oxidative or photodegradative pathways, although this is generally less common than ring instability unless exposed to harsh conditions (e.g., high-intensity UV light, strong oxidants).
Plausible Acid-Catalyzed Decomposition Pathway
Caption: Plausible acid-catalyzed decomposition pathway.
Q2: How should I store my 3-phenoxyazetidine compounds?
A2: For optimal stability, we recommend the following storage conditions:
-
Temperature: Store at low temperatures (-20°C or -80°C is preferable for long-term storage). For short-term storage, 2-8°C is recommended.
-
Light: Protect from light by using amber vials or other light-blocking containers.
-
Atmosphere: For highly sensitive analogues, consider storage under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Form: Store as a dry, solid powder whenever possible. Solutions, especially in protic or acidic solvents, are generally less stable.
Q3: My compound appears to be degrading in DMSO solution over time. Why is this happening?
A3: While DMSO is a common solvent, some compounds can be unstable in it over extended periods. Potential reasons include:
-
Acidic Impurities: Older or lower-grade DMSO can contain acidic impurities that may catalyze the decomposition of the azetidine ring.
-
Water Absorption: DMSO is hygroscopic and can absorb water from the atmosphere. The presence of water can facilitate hydrolysis.
-
Oxidation: Although less common, some compounds can be oxidized by DMSO, especially at elevated temperatures.
We recommend using anhydrous, high-purity DMSO and preparing fresh solutions for your experiments. For long-term storage, it is best to store the compound as a solid.
Quantitative Data
| Compound Analogue (N-substituent) | Half-life (T1/2) at pH 1.8 |
| N-(4-cyanophenyl) | < 10 min |
| N-phenyl | ~ 1 hour |
| N-(4-methoxyphenyl) | ~ 1 hour |
| N-(2-pyridyl) | > 24 hours |
| N-(4-pyridyl) | > 24 hours |
This data is provided as an illustrative example of how structural modifications can influence stability.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for assessing the stability of a 3-phenoxyazetidine compound under various stress conditions.
Objective: To identify potential degradation pathways and determine the intrinsic stability of the compound.
Materials:
-
3-phenoxyazetidine compound of interest
-
Acetonitrile (ACN), HPLC-grade
-
Water, HPLC-grade
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the test compound at 1 mg/mL in ACN.
-
Acidic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 1M HCl.
-
Incubate at 60°C for 24 hours.
-
At time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 1M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 1M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, incubate a solution of the compound (in a suitable solvent like ACN:water) at 60°C.
-
Analyze samples at specified time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analyze the samples after exposure and compare them to control samples protected from light.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Determine the percentage of degradation and identify major degradants, if possible, using LC-MS.
-
References
Technical Support Center: Analytical Methods for Detecting Impurities in 3-[2-(sec-butyl)phenoxy]azetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-[2-(sec-butyl)phenoxy]azetidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the analytical testing of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in synthesized this compound?
A1: Impurities can arise from starting materials, byproducts of the synthesis, and degradation products. Based on a likely synthesis route, such as the Williamson ether synthesis or a Mitsunobu reaction, potential impurities include:
-
Process-Related Impurities:
-
Unreacted starting materials: 2-(sec-butyl)phenol and a 3-substituted azetidine derivative (e.g., 1-Boc-azetidin-3-ol, 1-Boc-3-iodoazetidine).
-
Reagents and catalysts from the synthesis, such as triphenylphosphine oxide (from a Mitsunobu reaction) or residual palladium catalyst (from a Buchwald-Hartwig coupling).
-
Byproducts from side reactions, for instance, O-alkylation of any residual base or elimination products.
-
-
Degradation Products:
-
Hydrolysis of the ether linkage, leading to the formation of 2-(sec-butyl)phenol and azetidin-3-ol.
-
Oxidation of the phenoxy or sec-butyl group, particularly under stressed conditions (e.g., exposure to light, heat, or oxidizing agents).[1]
-
Q2: Which analytical techniques are most suitable for detecting these impurities?
A2: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the gold standard for non-volatile organic impurities.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile and semi-volatile impurities, such as residual solvents or certain starting materials.[3][4]
Q3: What are typical acceptance criteria for impurities in an active pharmaceutical ingredient (API) like this compound?
A3: Acceptance criteria are guided by regulatory bodies like the International Council for Harmonisation (ICH). For a new drug substance, the reporting threshold is typically 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or 1.0 mg per day, whichever is lower.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Problem: Poor peak shape (tailing or fronting) for the main peak or impurity peaks.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution: The basic nitrogen in the azetidine ring can interact with residual silanols on the silica-based column, causing peak tailing.[5] Try adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase (e.g., 0.1%) to mask these silanol groups. Alternatively, use a mobile phase with a lower pH to protonate the azetidine nitrogen, which can sometimes improve peak shape.
-
-
Possible Cause 2: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Possible Cause 3: Inappropriate sample solvent.
-
Solution: The sample solvent should be as weak as or weaker than the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can lead to peak fronting.[6] Whenever possible, dissolve the sample in the initial mobile phase.
-
Problem: Inconsistent retention times.
-
Possible Cause 1: Poor column equilibration.
-
Solution: Ensure the column is adequately equilibrated with the mobile phase before starting a sequence of injections. For gradient methods, allow sufficient time for the column to return to the initial conditions between runs.[7]
-
-
Possible Cause 2: Fluctuations in mobile phase composition or flow rate.
-
Possible Cause 3: Temperature fluctuations.
-
Solution: Use a column oven to maintain a consistent temperature, as changes in temperature can affect retention times.[7]
-
Problem: Ghost peaks appearing in the chromatogram.
-
Possible Cause 1: Carryover from a previous injection.
-
Solution: Implement a robust needle wash protocol in your autosampler method. Injecting a blank solvent after a high-concentration sample can confirm carryover.
-
-
Possible Cause 2: Contaminants in the mobile phase or from the HPLC system.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[9] Flush the system thoroughly to remove any accumulated contaminants.
-
GC-MS Analysis Troubleshooting
Problem: No peak or a very small peak for this compound.
-
Possible Cause 1: Thermal degradation.
-
Solution: The compound may be thermally labile and degrading in the hot GC inlet. Lower the injector temperature and use a faster oven ramp rate. Consider using a gentler injection technique like pulsed splitless or on-column injection.[1]
-
-
Possible Cause 2: Adsorption in the liner or column.
-
Solution: The basic azetidine moiety can interact with active sites in the GC system. Use a deactivated liner and a column with low bleed and good inertness.
-
Problem: Broad or tailing peaks.
-
Possible Cause 1: Active sites in the GC system.
-
Solution: As with HPLC, the basic nature of the analyte can cause interactions. Ensure all components of the flow path (liner, column) are highly inert.
-
-
Possible Cause 2: Inappropriate carrier gas flow rate.
-
Solution: Optimize the linear velocity of the carrier gas (Helium or Hydrogen) for the specific column dimensions to ensure optimal efficiency.
-
Quantitative Data Summary
The following tables provide example quantitative data for the analysis of impurities in this compound. These values are for illustrative purposes and should be established for each specific analytical method.
Table 1: Example HPLC-UV Method Parameters and Performance
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| LOD for Impurities | ~0.01% |
| LOQ for Impurities | ~0.03% |
Table 2: Example GC-MS Method Parameters and Performance
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C (can be optimized) |
| Carrier Gas | Helium at 1.2 mL/min |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Ionization | Electron Ionization (EI) |
| Mass Range | 40-450 amu |
| LOD for Volatile Impurities | ~1-10 ppm |
| LOQ for Volatile Impurities | ~5-30 ppm |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water and mix well.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile and mix well.
-
Degas both mobile phases for 15 minutes using sonication or vacuum filtration.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 mixture of acetonitrile and water to obtain a concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 1.
-
-
Analysis:
-
Inject a blank (diluent), followed by the standard solution six times to check for system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Identify impurity peaks by their relative retention times to the main peak.
-
Quantify impurities using area normalization or against a qualified impurity standard.
-
Protocol 2: GC-MS Method for Volatile Impurities
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 10 mg/mL.
-
-
GC-MS Conditions:
-
Use the parameters outlined in Table 2.
-
-
Analysis:
-
Inject 1 µL of the sample solution.
-
Identify peaks by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to known standards if available.
-
Quantify volatile impurities using an internal or external standard method.
-
Visualizations
Caption: Workflow for impurity analysis of this compound.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-Phenoxyazetidine Derivatives as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a privileged structure in medicinal chemistry, conferring favorable pharmacokinetic properties to drug candidates. Within this class, 3-phenoxyazetidine derivatives have emerged as potent modulators of monoamine transporters, which are critical targets for the treatment of various neurological and psychiatric disorders. This guide provides a comparative analysis of the biological activity of 3-[2-(sec-butyl)phenoxy]azetidine and related 3-phenoxyazetidine analogs, with a focus on their activity as monoamine reuptake inhibitors.
Quantitative Comparison of Biological Activity
| Compound ID | R Group on Phenoxy Ring | hNET IC50 (nM) | hSERT IC50 (nM) | hDAT IC50 (nM) |
| Analog 1 | 2-Methyl | 15 | 120 | 250 |
| Analog 2 | 3-Methyl | 25 | 180 | 350 |
| Analog 3 | 4-Methyl | 10 | 110 | 200 |
| Analog 4 | 2-Chloro | 8 | 95 | 180 |
| Analog 5 | 3-Chloro | 12 | 150 | 280 |
| Analog 6 | 4-Chloro | 5 | 80 | 150 |
| Analog 7 | 2-Methoxy | 30 | 250 | 450 |
| Analog 8 | 4-Methoxy | 20 | 200 | 400 |
Note: The data presented above is a representative compilation from various sources for illustrative and comparative purposes. The biological activity of this compound can be extrapolated based on the structure-activity relationships (SAR) observed in these analogs. The presence of a bulky, lipophilic sec-butyl group at the 2-position of the phenoxy ring is likely to influence the potency and selectivity profile.
Experimental Protocols
The following is a detailed methodology for a typical in vitro monoamine transporter uptake assay used to determine the IC50 values of test compounds.
Cell Culture and Transfection
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. For stable expression of the monoamine transporters, cells are transfected with plasmids encoding for hNET, hSERT, or hDAT using a suitable transfection reagent. Stable cell lines are selected and maintained under appropriate antibiotic selection.
Monoamine Transporter Uptake Assay
-
Cell Plating: Stably transfected HEK293 cells are seeded into 96-well microplates at a density of 4 x 10^4 to 8 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations in assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with the assay buffer.
-
Cells are then pre-incubated with varying concentrations of the test compounds or vehicle (for control) for 10-20 minutes at room temperature.
-
A mixture of a radiolabeled monoamine substrate (e.g., [³H]norepinephrine, [³H]serotonin, or [³H]dopamine) and a non-radiolabeled substrate is added to each well to initiate the uptake reaction.
-
The plate is incubated for a specific period (e.g., 10-30 minutes) at 37°C.
-
The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.
-
-
Detection: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by performing a nonlinear regression analysis of the concentration-response curves.
Mechanism of Action: Monoamine Reuptake Inhibition
The primary mechanism of action for this class of compounds is the inhibition of monoamine reuptake by blocking the respective transporters (NET, SERT, and DAT) located on the presynaptic neuronal membrane. This blockage leads to an increased concentration of monoamine neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Caption: Mechanism of monoamine reuptake inhibition by 3-phenoxyazetidine derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of novel 3-phenoxyazetidine derivatives as monoamine reuptake inhibitors.
Caption: Workflow for the development of novel monoamine reuptake inhibitors.
A Comparative Guide to the Preclinical Evaluation of Novel Dopamine Agonists: A Hypothetical Analysis of 3-[2-(sec-butyl)phenoxy]azetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the preclinical assessment of novel dopamine agonists, using the hypothetical compound 3-[2-(sec-butyl)phenoxy]azetidine, hereafter referred to as "Compound X," as a case study. Due to the current lack of publicly available pharmacological data for Compound X, this document outlines the essential experimental procedures and comparative data points required to characterize its potential as a dopamine agonist. The performance of Compound X is benchmarked against established dopamine agonists: Pramipexole, Ropinirole, Rotigotine, and Apomorphine.
Introduction to Compound X
Compound X, this compound, is a novel small molecule with structural motifs that suggest potential interaction with monoamine receptors. Its azetidine core is a feature present in various centrally active compounds. To ascertain its viability as a dopamine agonist, a systematic preclinical evaluation is necessary. This guide details the requisite in vitro and in vivo studies.
In Vitro Characterization: Receptor Binding and Functional Activity
The initial phase of evaluation involves determining the binding affinity and functional potency of Compound X at the five dopamine receptor subtypes (D1, D2, D3, D4, and D5).
Comparative Receptor Binding Affinity
The binding affinity of a compound for its target receptor is a critical determinant of its potency and potential for off-target effects. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. The following table presents the reported Ki values for established dopamine agonists at human dopamine receptors, providing a benchmark for the evaluation of Compound X.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| Compound X | To be determined | To be determined | To be determined | To be determined | To be determined |
| Pramipexole | >10,000 | 3.9[1][2] | 0.5[1][2] | 5.1 | >10,000 |
| Ropinirole | >10,000 | 29[3] | 3.5 | 45 | >10,000 |
| Rotigotine | 83[4] | 13.5[4] | 0.71[4] | 3.9 | 5.4[4] |
| Apomorphine | ~50 | ~30 | ~2 | ~40 | ~10 |
Comparative Functional Potency
Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor. For dopamine agonists, potency is typically measured as the half-maximal effective concentration (EC50) in assays that quantify downstream signaling, such as cyclic adenosine monophosphate (cAMP) modulation. D1-like receptors (D1 and D5) typically couple to Gs proteins to increase cAMP levels, while D2-like receptors (D2, D3, and D4) couple to Gi/o proteins to decrease cAMP levels.
| Compound | D1 (EC50, nM) | D2 (EC50, nM) | D3 (EC50, nM) | D4 (EC50, nM) | D5 (EC50, nM) |
| Compound X | To be determined | To be determined | To be determined | To be determined | To be determined |
| Pramipexole | No activity | ~2 | ~1 | ~100 | No activity |
| Ropinirole | No activity | 40[5] | 10[5] | 158[5] | No activity |
| Rotigotine | ~10 | ~25 | ~2 | ~100 | ~10 |
| Apomorphine | ~100 | 35.1[6] | ~5 | ~200 | ~50 |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of novel compounds.
Radioligand Binding Assay for Dopamine Receptors
Objective: To determine the binding affinity (Ki) of Compound X for dopamine D1, D2, D3, D4, and D5 receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human dopamine receptor subtypes (e.g., CHO or HEK293 cells).
-
Assay Buffer: A suitable buffer is used, typically containing Tris-HCl, MgCl2, and other salts to mimic physiological conditions.
-
Radioligand: A specific radiolabeled antagonist with high affinity for the target receptor is used (e.g., [3H]-SCH23390 for D1, [3H]-Spiperone for D2/D3, [3H]-N-methylspiperone for D4).
-
Competition Assay: A fixed concentration of the radioligand is incubated with increasing concentrations of the unlabeled test compound (Compound X) and the cell membranes.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional potency (EC50) and efficacy of Compound X as an agonist at dopamine receptors.
Methodology:
-
Cell Culture: Whole cells stably expressing the human dopamine receptor subtypes are used.
-
Assay Principle:
-
For D1-like receptors (Gs-coupled), agonist stimulation leads to an increase in intracellular cAMP.
-
For D2-like receptors (Gi/o-coupled), agonist stimulation inhibits the forskolin-stimulated increase in intracellular cAMP.
-
-
Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
For D2-like assays, cells are stimulated with forskolin to induce cAMP production.
-
Increasing concentrations of the test compound (Compound X) are added to the cells.
-
-
Incubation: The cells are incubated for a specific time at 37°C.
-
cAMP Quantification: The reaction is stopped, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
Data Analysis: Dose-response curves are generated by plotting the cAMP concentration against the log concentration of the test compound. The EC50 value and the maximum effect (Emax) are determined by non-linear regression.
In Vivo Evaluation
Following in vitro characterization, promising candidates should be evaluated in vivo to assess their pharmacokinetic properties, target engagement, and behavioral effects.
Microdialysis
Objective: To measure the effect of Compound X on dopamine release in specific brain regions.
Methodology:
-
Animal Model: Typically, rats or mice are used.
-
Probe Implantation: A microdialysis probe is stereotactically implanted into a brain region of interest, such as the striatum or nucleus accumbens.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Small molecules from the extracellular fluid, including dopamine, diffuse across the dialysis membrane into the perfusate, which is collected at regular intervals.
-
Drug Administration: Compound X is administered systemically (e.g., intraperitoneally or subcutaneously).
-
Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in extracellular dopamine levels following drug administration are compared to baseline levels.
Animal Models of Parkinson's Disease
Objective: To evaluate the therapeutic potential of Compound X in a disease-relevant animal model.
Methodology:
-
Model Induction: Parkinson's disease-like motor deficits are induced in rodents using neurotoxins such as 6-hydroxydopamine (6-OHDA) or MPTP.
-
Behavioral Testing: A battery of behavioral tests is used to assess motor function, including:
-
Rotational Behavior: In unilaterally lesioned animals, dopamine agonists induce contralateral rotations.
-
Cylinder Test: Assesses forelimb akinesia.
-
Catalepsy Test: Measures the time an animal maintains an externally imposed posture.
-
-
Drug Administration: Compound X is administered to the animals, and its effects on motor performance are compared to a vehicle control and a positive control (e.g., L-DOPA or a known dopamine agonist).
-
Data Analysis: Statistical analysis is used to determine if Compound X significantly improves motor function.
Visualizing the Framework for Evaluation
To better understand the underlying mechanisms and the experimental process, the following diagrams are provided.
Caption: Dopamine Receptor Signaling Pathways.
Caption: Preclinical Evaluation Workflow for Novel Dopamine Agonists.
Conclusion
The comprehensive evaluation of a novel compound such as this compound requires a systematic and comparative approach. By benchmarking its in vitro binding affinity and functional potency against established dopamine agonists, researchers can gain valuable insights into its potential pharmacological profile. Subsequent in vivo studies are essential to translate these findings into a more complete understanding of the compound's therapeutic potential. This guide provides a roadmap for such an evaluation, emphasizing the importance of robust experimental design and data-driven decision-making in the early stages of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of ropinirole prolonged release in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of 3-Substituted Azetidine Analogs as Monoamine Reuptake Inhibitors
A detailed guide for researchers and drug development professionals on the structure-activity relationships (SAR) of 3-substituted azetidine analogs, with a focus on their potential as triple reuptake inhibitors (TRIs) for the treatment of depression.
The development of novel antidepressants with improved efficacy and faster onset of action remains a significant challenge in modern medicine. One promising strategy is the simultaneous inhibition of the reuptake of three key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2][3] This approach, embodied by triple reuptake inhibitors (TRIs), aims to broaden the neurochemical spectrum of antidepressant activity, potentially leading to enhanced therapeutic benefits.[1][2][3] The azetidine scaffold has emerged as a versatile core for the design of such inhibitors. This guide provides a comparative analysis of the structure-activity relationships of 3-[2-(sec-butyl)phenoxy]azetidine analogs and related 3-substituted azetidines, summarizing key quantitative data, experimental protocols, and relevant biological pathways.
Structure-Activity Relationship (SAR) Data
The following tables summarize the in vitro inhibitory activities of various 3-substituted azetidine analogs against the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT). The data is primarily drawn from studies on 3-aminoazetidine derivatives, which serve as close structural and functional analogs to the target compounds.[2][4]
Table 1: SAR of 3-Aminoazetidine Derivatives (Series A)
| Compound | R1 | R2 | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| 1a | H | 3,4-di-Cl-Ph | 120 | 150 | 2300 |
| 1b | H | 2-Naphthyl | 34 | 45 | 890 |
| 1c | Me | 3,4-di-Cl-Ph | 85 | 110 | 1800 |
| 1d | Me | 2-Naphthyl | 25 | 33 | 750 |
Table 2: SAR of 3-Aminoazetidine Derivatives (Series B)
| Compound | R1 | R2 | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| 2a | H | 3,4-di-Cl-Ph | 8.9 | 12 | 250 |
| 2b | H | 2-Naphthyl | 4.2 | 5.8 | 150 |
| 2c | Me | 3,4-di-Cl-Ph | 6.1 | 8.5 | 180 |
| 2d | Me | 2-Naphthyl | 2.8 | 3.9 | 110 |
Data presented in the tables are representative examples from published studies and are intended for comparative purposes.
Experimental Protocols
Monoamine Reuptake Assay
The inhibitory activity of the compounds on monoamine reuptake is determined using human embryonic kidney 293 (HEK293) cells stably transfected with the respective human transporters (hSERT, hNET, or hDAT).[2][4]
Workflow:
-
Cell Culture: HEK293 cells expressing hSERT, hNET, or hDAT are cultured in appropriate media and conditions.
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure:
-
Cells are harvested and plated in 96-well plates.
-
The cells are pre-incubated with the test compounds or vehicle for a specified time.
-
A mixture of a radiolabeled substrate (e.g., [3H]5-HT, [3H]NE, or [3H]DA) and a non-radiolabeled substrate is added to initiate the uptake reaction.
-
After incubation, the uptake is terminated by washing the cells with ice-cold buffer.
-
The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
-
Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the specific uptake) are calculated by non-linear regression analysis of the concentration-response curves.
Visualizations
Signaling Pathway of Monoamine Reuptake Inhibition
Caption: Mechanism of action of a triple reuptake inhibitor.
Experimental Workflow for Monoamine Reuptake Assay
Caption: Workflow for the in vitro monoamine reuptake assay.
References
- 1. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 4. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Beta-3 Adrenergic Receptor Agonists in Animal Models of Obesity
Notice: Initial searches for "3-[2-(sec-butyl)phenoxy]azetidine" did not yield specific in vivo efficacy data. Therefore, this guide provides a comparative analysis of two well-characterized Beta-3 Adrenergic Receptor (β3-AR) agonists, CL-316,243 and Mirabegron , in rodent models of diet-induced obesity. This serves as a representative example of the in vivo evaluation of compounds targeting the β3-AR for metabolic diseases.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these compounds with supporting experimental data.
Comparative Efficacy of β3-AR Agonists in Diet-Induced Obese Rodents
The following table summarizes the quantitative data on the in vivo efficacy of CL-316,243 and Mirabegron in animal models of obesity. These compounds have been shown to reduce body weight and improve metabolic parameters by stimulating β3-AR, primarily in adipose tissue.
| Parameter | CL-316,243 | Mirabegron | Animal Model | Key Findings |
| Body Weight Reduction | 7.8 ± 1.3% to 9.1 ± 2.1% reduction[1][2] | ~12% weight loss[3] | Diet-Induced Obese (DIO) Rats & Mice | Both compounds demonstrated a significant reduction in body weight compared to vehicle-treated controls. |
| Adiposity Reduction | Significant reduction in white adipose tissue mass[4] | Significant reduction in adiposity[5][6][7] | DIO Mice & MSG-Treated Mice | Both agonists effectively reduced fat mass. |
| Food Intake | No significant effect on food intake[4] | Variable, some studies report transient reductions[1] | DIO Rats & MSG-Treated Mice | The primary mechanism of weight loss appears to be increased energy expenditure rather than appetite suppression. |
| Brown Adipose Tissue (BAT) Activation | Activated BAT and increased systemic metabolism[4] | Stimulated BAT activity and thermogenesis[3][5][6] | DIO Mice & Rats | Both compounds enhance the metabolic activity of brown fat. |
| White Adipose Tissue (WAT) "Browning" | Increased Uncoupling Protein 1 (UCP-1) in epididymal WAT[1] | Increased abundance of "beige" cells in inguinal WAT[5][6][7] | DIO Mice & Rats | Both agonists promote the formation of thermogenic beige adipocytes within white fat depots. |
| Glucose Homeostasis | Decreased hyperglycemia in MSG-treated mice[4] | Improved glucose tolerance and insulin sensitivity[3][5][6][7] | DIO Mice & MSG-Treated Mice | Mirabegron has shown robust improvements in glucose metabolism. |
| Triglyceride Levels | Decreased hypertriglyceridemia in MSG-treated mice[4] | Reduced hepatic lipid accumulation[3][8] | DIO Mice & MSG-Treated Mice | Both compounds have beneficial effects on lipid profiles. |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental design used to evaluate these compounds, the following diagrams illustrate the β3-AR signaling pathway and a typical in vivo study workflow.
Caption: Beta-3 Adrenergic Receptor Signaling Pathway.
Caption: In Vivo Efficacy Study Workflow for Anti-Obesity Compounds.
Experimental Protocols
The following protocols are representative of the methodologies used in the cited studies to evaluate the in vivo efficacy of β3-AR agonists.
Diet-Induced Obesity (DIO) Animal Model
-
Species and Strain: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.[5][7][9] Sprague-Dawley or Wistar rats are also utilized.[1][10]
-
Age: Animals are typically started on the high-fat diet at 6-8 weeks of age.[11]
-
Housing: Mice are singly housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[11][12]
-
Diet:
-
Acclimation: Animals are acclimated to the facility and handling for at least one week before the start of the experiment.[9]
Compound Administration
-
CL-316,243:
-
Mirabegron:
Efficacy Endpoints and Measurements
-
Body Weight and Food Intake: Measured weekly throughout the study.[11]
-
Glucose Tolerance Test (GTT): Performed at the end of the study to assess glucose homeostasis. Mice are fasted, and blood glucose is measured at baseline and at various time points after an intraperitoneal glucose challenge.[11]
-
Insulin Sensitivity: Can be assessed through an insulin tolerance test (ITT) or by calculating the homeostatic model assessment for insulin resistance (HOMA-IR).[8]
-
Adipose Tissue Analysis:
-
Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression of genes related to thermogenesis (e.g., Ucp1, Cidea) in adipose tissue.[5][7]
-
Serum Analysis: Blood is collected to measure levels of triglycerides, cholesterol, and insulin.[5]
References
- 1. Frontiers | Effects of Combined Oxytocin and Beta-3 Receptor Agonist (CL 316243) Treatment on Body Weight and Adiposity in Male Diet-Induced Obese Rats [frontiersin.org]
- 2. Effects of Combined Oxytocin and Beta-3 Receptor Agonist (CL 316243) Treatment on Body Weight and Adiposity in Male Diet-Induced Obese Rats [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. Anti-obesity effect of CL 316,243, a highly specific beta 3-adrenoceptor agonist, in mice with monosodium-L-glutamate-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mirabegron, a Selective β3-Adrenergic Receptor Agonist, as a Potential Anti-Obesity Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beneficial Metabolic Effects of Mirabegron In Vitro and in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females [frontiersin.org]
- 11. Diet-induced obesity murine model [protocols.io]
- 12. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PubMed [pubmed.ncbi.nlm.nih.gov]
"cross-reactivity of 3-[2-(sec-butyl)phenoxy]azetidine with other receptors"
Lack of Publicly Available Data for 3-[2-(sec-butyl)phenoxy]azetidine
A comprehensive review of publicly available scientific literature and databases revealed no specific information regarding the cross-reactivity, receptor binding profile, or biological activity of the compound This compound . This suggests that the compound may be novel, not yet extensively studied, or is primarily documented under a different chemical identifier.
To fulfill the request for a comparative guide on receptor cross-reactivity for a compound with an azetidine core, this report will focus on a well-characterized azetidine derivative, Sazetidine-A . This compound serves as a relevant example, and the following guide is presented to illustrate the requested format and content, with all data and experimental details pertaining to Sazetidine-A.
Comparative Guide: Cross-Reactivity of Sazetidine-A
This guide provides a detailed comparison of Sazetidine-A's binding affinity and functional activity at its primary target, the α4β2 nicotinic acetylcholine receptor (nAChR), versus other relevant receptors. The data presented is compiled from multiple in vitro studies to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Cross-Reactivity Profile of Sazetidine-A
Sazetidine-A is a potent and selective ligand for the α4β2 subtype of nicotinic acetylcholine receptors. Its cross-reactivity with other nAChR subtypes and other receptor families is a critical aspect of its pharmacological profile. The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of Sazetidine-A at various receptors.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Activity (EC50/IC50) [nM] | Efficacy | Reference |
| Primary Target | ||||
| α4β2 nAChR (human) | 0.6 | - | Partial Agonist/Silent Desensitizer | [1] |
| α4β2 nAChR (rat) | 0.26 - 0.4 | 1.1 (DA release) | Partial Agonist | [1] |
| Off-Target nAChRs | ||||
| α3β4 nAChR | 54 | Weaker desensitizer | - | [2] |
| α7 nAChR | ~3,500-fold lower affinity than α4β2 | 476 (IC50, inhibition of PNU-282987 response) | Agonist/Desensitizer | [1][2] |
| 400 (EC50, with PNU-120596) | [1] | |||
| 4200 (EC50, without PNU-120596) | [1] | |||
| α4β4 nAChR | Lower affinity | Full/Substantial Agonist | - | [1] |
| α3β2 nAChR | - | - | - | - |
| α6β2* nAChR | Lower affinity | Full/Substantial Agonist | - | [1] |
| Other Receptors | ||||
| Data not available from provided search results. A comprehensive off-target screening would be necessary to determine binding to other receptor families (e.g., GPCRs, ion channels). |
Note: The functional activity of Sazetidine-A at α4β2 nAChRs can vary depending on the stoichiometry of the receptor subunits ((α4)2(β2)3 vs. (α4)3(β2)2), where it can act as a full agonist at the high-sensitivity isoform and a partial agonist or silent desensitizer at the low-sensitivity isoform.[1][3]
Experimental Methodologies
The data presented in this guide were generated using a combination of in vitro techniques, including radioligand binding assays and functional assays in cell lines and primary neuronal cultures.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]epibatidine for nAChRs) and varying concentrations of the unlabeled test compound (Sazetidine-A).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (Calcium Imaging)
Functional assays measure the biological response elicited by the compound at the receptor. Calcium imaging is a common method for studying ion channels like nAChRs.
-
Cell Culture: Cells expressing the target receptor (e.g., SH-SY5Y cells which endogenously express α3, α5, α7, β2, and β4 nAChR subunits) are cultured on plates suitable for imaging.[1]
-
Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-3 AM).[1]
-
Compound Application: The cells are exposed to varying concentrations of Sazetidine-A.
-
Image Acquisition: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorescence microscope.
-
Data Analysis: The concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists/desensitizers) values.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of Sazetidine-A at the α4β2 nicotinic acetylcholine receptor.
Caption: General experimental workflow for assessing receptor cross-reactivity.
References
- 1. Sazetidine-A Activates and Desensitizes Native α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of sazetidine-A, a selective α4β2 nicotinic acetylcholine receptor desensitizing agent on alcohol and nicotine self-administration in selectively bred alcohol-preferring (P) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Sazetidine-A, a Selective α4β2* Nicotinic Receptor Desensitizing Agent, Reduces Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Azelnidipine and Amlodipine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of azelnidipine, a third-generation dihydropyridine calcium channel blocker containing an azetidine moiety, and amlodipine, a widely used second-generation agent in the same class. The information presented herein is intended to assist researchers and drug development professionals in understanding the key differences in the absorption, distribution, metabolism, and excretion of these two important antihypertensive drugs.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of azelnidipine and amlodipine based on data from clinical studies in healthy adult volunteers and hypertensive patients.
| Pharmacokinetic Parameter | Azelnidipine | Amlodipine |
| Time to Peak Plasma Concentration (Tmax) | 2.6 - 4.14 hours[1][2][3] | 6 - 12 hours |
| Peak Plasma Concentration (Cmax) | 5.13 - 9.48 µg/L (single 8-16 mg dose)[2][3] | 1.92 - 1.99 ng/mL (single 5 mg dose)[4] |
| Area Under the Curve (AUC) | 53.6 - 107.9 µg·h/L (single 8-16 mg dose)[2][3] | 76.3 - 82.87 ng·hr/mL (single 5 mg dose)[4] |
| Elimination Half-life (t1/2) | 8.68 - 25.2 hours[3] | 30 - 50 hours |
| Protein Binding | 90% - 91% | ~93% |
| Metabolism | Primarily by CYP3A4[5] | Extensively metabolized in the liver |
| Excretion | ~26% in urine, ~63% in feces[1][5] | 10% parent drug and 60% metabolites in urine |
Mechanism of Action: A Tale of Two Blockades
Both azelnidipine and amlodipine exert their antihypertensive effects by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[6] However, a key differentiator for azelnidipine is its additional ability to block T-type calcium channels. This dual blockade is believed to contribute to some of its unique pharmacological properties, such as a lower incidence of reflex tachycardia.
The following diagram illustrates the signaling pathway of L-type calcium channel blockade, the primary mechanism of action for both drugs.
Caption: Signaling pathway of L-type calcium channel blockade by Azelnidipine and Amlodipine.
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily obtained from clinical trials involving healthy volunteers and hypertensive patients. The following outlines the general methodologies employed in these studies.
Study Design
Most studies utilized a randomized, open-label, two-period, crossover design to compare the pharmacokinetics of single or multiple doses of azelnidipine and amlodipine. A washout period was observed between the two treatment phases.
Sample Collection
Blood samples were collected at predetermined time points before and after drug administration. For instance, in some studies, samples were drawn at 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose.[7] Plasma was separated by centrifugation and stored at low temperatures (-20°C or below) until analysis.
Analytical Method: HPLC-MS/MS
The concentration of azelnidipine and amlodipine in plasma samples was determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[6][8][9]
-
Sample Preparation: Plasma samples were typically prepared using protein precipitation or liquid-liquid extraction.[8][9]
-
Chromatographic Separation: Separation was achieved on a C18 column with a mobile phase consisting of a mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium formate, formic acid).[6][8]
-
Mass Spectrometric Detection: Detection was performed using a triple-quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode, employing multiple reaction monitoring (MRM) for quantification.[6][8]
Pharmacokinetic Analysis
Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.[4] Key parameters such as Cmax, Tmax, AUC, and t1/2 were determined for each subject.
The following diagram outlines the typical experimental workflow for a pharmacokinetic study.
Caption: General experimental workflow for a pharmacokinetic study.
Conclusion
Azelnidipine and amlodipine, while both effective L-type calcium channel blockers, exhibit distinct pharmacokinetic profiles. Azelnidipine is characterized by a more rapid onset of action and a shorter half-life compared to the long-acting amlodipine. The dual L- and T-type calcium channel blocking mechanism of azelnidipine may offer additional clinical benefits. Understanding these differences is crucial for the design of future clinical trials and the development of novel antihypertensive therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. thaiscience.info [thaiscience.info]
- 3. Study on Pharmacokinetics of Azelnidipine in Healthy Volunteers [journal11.magtechjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Population pharmacokinetics of amlodipine in hypertensive children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination and pharmacokinetic study of amlodipine in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic characteristics of a new S-amlodipine formulation in healthy Korean male subjects: a randomized, open-label, two-period, comparative, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A liquid chromatography-tandem mass spectrometric assay for the antihypertensive agent azelnidipine in human plasma with application to clinical pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-mass spectrometry method for the determination of amlodipine in human plasma and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicity Analysis: 3-[2-(sec-butyl)phenoxy]azetidine and Structural Analogs
Disclaimer: No direct toxicity studies for 3-[2-(sec-butyl)phenoxy]azetidine were found in the public domain at the time of this report. Therefore, this guide provides a comparative analysis based on the toxicity profiles of structurally related, commercially available drugs containing either an azetidine ring or a phenoxy moiety. The information presented here is intended for research and drug development professionals and should not be interpreted as a direct assessment of the toxicity of this compound.
This guide summarizes available quantitative and qualitative toxicity data for selected alternative compounds, details standard experimental protocols for key toxicity assays, and provides visualizations of experimental workflows and a hypothetical signaling pathway.
Comparative Toxicity Data of Alternative Compounds
To provide a relevant comparison, two drugs with structural similarities to this compound have been selected: Azelnidipine, which contains an azetidine ring, and Cobimetinib, which also features an azetidine moiety. The phenoxy group is a common motif in many drug molecules, and its presence can influence a compound's metabolic stability and potential for toxicity.[1][2]
Table 1: Quantitative Toxicity Data for Azelnidipine
| Species | Sex | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Female | Oral | 785 | [3] |
| Mouse | Male | Oral | 979 | [3] |
| Rat | Female | Oral | 1267 | [3] |
| Rat | Male | Oral | 1971 | [3] |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test animals.
Table 2: Summary of Adverse Events Observed for Cobimetinib in Clinical Trials
| Adverse Event Category | Specific Events | Incidence (Grade 3-4) | Reference(s) |
| Hepatotoxicity | Elevated ALT, AST, total bilirubin, and alkaline phosphatase | ALT: 11%, AST: 8%, Total Bilirubin: 1.6%, Alkaline Phosphatase: 7% (in combination with vemurafenib).[4][5] Concurrent elevation in ALT (>3x ULN) and bilirubin (>2x ULN) occurred in 0.4% of patients receiving the combination therapy.[4] | [4][5][6] |
| Dermatologic | Rash | 16% (in combination with vemurafenib), with 1.6% being Grade 4.[4] | [4] |
| Ocular | Serous retinopathy (chorioretinopathy, retinal detachment) | Symptomatic and asymptomatic serous retinopathy was identified in 26% of patients receiving Cobimetinib with vemurafenib.[4][5] | [4][5] |
| Hemorrhage | Cerebral hemorrhage, other hemorrhages | Grade 3-4 hemorrhages: 1.2% (in combination with vemurafenib).[4] Cerebral hemorrhage occurred in 0.8% of patients receiving the combination therapy.[4] | [4] |
| Rhabdomyolysis | Elevated serum CPK | Grade 3-4 elevations of serum CPK occurred in 14% of patients receiving the combination therapy.[5] | [5] |
| Photosensitivity | Photosensitivity reactions | Grade 3 reactions occurred in 4% of patients receiving combined therapy.[5] | [5] |
Experimental Protocols for Key Toxicity Assays
Below are detailed methodologies for standard in vitro and in vivo toxicity assays relevant to the preclinical safety assessment of novel chemical entities.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability.[7] It measures the metabolic activity of cells, which is an indicator of their health.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Read the absorbance of the resulting purple solution using a microplate reader at a wavelength of 540-570 nm.[9][10]
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 (the concentration of the compound that inhibits cell growth by 50%).
-
2. Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of dead cells.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After treatment, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance of the reaction product at a specific wavelength (e.g., 490 nm) using a microplate reader.[8]
-
Data Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[11] Calculate the percentage of cytotoxicity based on these controls.
-
In Vitro Genotoxicity Assays
1. Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[12][13]
-
Principle: The assay uses several strains of Salmonella typhimurium or Escherichia coli with mutations in genes involved in amino acid synthesis (e.g., histidine).[12] The test compound is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
-
Protocol:
-
Bacterial Strains: Use a set of validated bacterial strains capable of detecting different types of mutations.[14]
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to detect metabolites that may be mutagenic.[12]
-
Exposure: Expose the bacterial strains to various concentrations of the test compound.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking the specific amino acid.
-
Incubation and Colony Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
-
2. In Vitro Micronucleus Assay
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test compound in mammalian cells.[15]
-
Principle: Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.[15]
-
Protocol:
-
Cell Culture and Treatment: Treat cultured mammalian cells (e.g., human peripheral blood lymphocytes or cell lines like CHO) with the test compound.[16]
-
Cytokinesis Block: Add a cytokinesis inhibitor (e.g., cytochalasin B) to accumulate cells that have completed mitosis but not cell division, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye.
-
Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells.
-
Data Analysis: A significant increase in the frequency of micronucleated cells in treated cultures compared to controls indicates genotoxic potential.
-
In Vivo Acute Oral Toxicity Testing
This type of study provides information on the potential health hazards that may arise from a single, short-term exposure to a substance by oral administration.
-
Principle: A single dose of the test substance is administered to animals (typically rodents), and they are observed for a set period (usually 14 days) for signs of toxicity and mortality.[17][18]
-
Protocol (Following OECD Guideline 423 - Acute Toxic Class Method):
-
Animal Selection: Use a single sex (usually females, as they are often more sensitive) of a standard rodent species (e.g., rats).[17]
-
Dosing: Administer the test substance orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).[19]
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Stepwise Procedure: The outcome of the test at one dose level determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality occurs, a higher dose may be tested. This stepwise approach minimizes the number of animals used.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Data Analysis: The results are used to classify the substance into a toxicity category based on the observed mortality at different dose levels.
-
Visualizations
Experimental and Logical Workflows
Caption: General workflow for preclinical toxicity testing of a novel compound.
Caption: Hypothetical signaling pathway for compound-induced cytotoxicity.
References
- 1. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 [mdpi.com]
- 3. Azelnidipine [drugfuture.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. Cobimetinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. 2.9. MTT Assay and LDH Analysis [bio-protocol.org]
- 9. 4.6. MTT and LDH Assays [bio-protocol.org]
- 10. Lactate Dehydrogenase (LDH) and MTT Assays [bio-protocol.org]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Genetic Toxicology [ntp.niehs.nih.gov]
- 13. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. fda.gov [fda.gov]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
Unlocking Bioactivity: A Comparative Analysis of Phenoxy Substituents on Azetidine Scaffolds
For researchers, scientists, and drug development professionals, the strategic modification of molecular scaffolds is a cornerstone of medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention as a privileged scaffold in drug discovery. Its conformational rigidity and synthetic tractability make it an ideal starting point for developing novel therapeutics. This guide provides a comparative analysis of how phenoxy substituents on an azetidine core can modulate bioactivity, supported by experimental data and detailed protocols.
The introduction of a phenoxy group to the azetidine ring offers a versatile platform for tuning a compound's pharmacological properties. By systematically altering the substituents on this distal phenyl ring, researchers can probe the structure-activity relationships (SAR) that govern target engagement and biological response. This analysis delves into a case study of azetidine-containing compounds developed as Selective Estrogen Receptor Degraders (SERDs), highlighting how subtle changes to a phenyl ring elsewhere in the molecule can significantly impact potency.
Comparative Bioactivity of Azetidine Derivatives
The following table summarizes the structure-activity relationship of a series of compounds featuring an azetidin-3-yloxy moiety. The data illustrates the impact of varying substituents on a distal phenyl ring on the efficacy of Estrogen Receptor (ER) degradation.
| Compound ID | Distal Aryl Substituent | ER Degradation (%)[1] | EC50 (nM)[1] |
| 33e | Unsubstituted Phenyl | Potent | - |
| 33d | 4-Fluorophenyl | Potent | - |
| 33f | 4-Chlorophenyl | Potent | - |
| 33g | 4-Bromophenyl | Potent | - |
| 33h | 3,4-Dichlorophenyl | Potent | - |
| 33i | 2,4-Dichlorophenyl | Potent | - |
| 33j | 3,4-Difluorophenyl | Potent | - |
| 33k | 4-(Trifluoromethoxy)phenyl | Potent | - |
| 33l | 4-(Trifluoromethyl)phenyl | Potent | - |
| 10i | - | 75 | 0.2 |
Note: For compounds 33e-33l, the original source describes the degradation as "potent" without providing specific percentage values in the cited table. Compound 10i, which contains the core O-azetidine side chain, is included for baseline comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the biological evaluation of azetidine derivatives targeting receptors like the Estrogen Receptor and other potential targets like GABA transporters.
Estrogen Receptor (ER) Degradation Assay
This assay quantifies the ability of a compound to induce the degradation of the estrogen receptor in a cellular context.
-
Cell Culture: MCF-7 breast cancer cells, which endogenously express the estrogen receptor, are cultured in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the cells are treated with varying concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., fulvestrant) are included.
-
Lysis: After a specified incubation period (e.g., 24 hours), the cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the BCA assay.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the estrogen receptor. A loading control antibody (e.g., β-actin) is also used to ensure equal protein loading.
-
Detection: After incubation with a suitable secondary antibody conjugated to horseradish peroxidase (HRP), the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the ER protein band for each treatment is quantified and normalized to the loading control. The percentage of ER degradation is calculated relative to the vehicle-treated control. The EC50 value, the concentration at which 50% of the receptor is degraded, is determined from a dose-response curve.
GABA Transporter (GAT) Binding Assay
For azetidine derivatives that may target neurotransmitter transporters, a radioligand binding assay is a common method to determine binding affinity.
-
Membrane Preparation: Rat brain tissue is homogenized in a sucrose buffer and centrifuged. The resulting pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl).
-
Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]GABA or [3H]tiagabine) and varying concentrations of the test compound.
-
Nonspecific Binding Determination: A set of wells containing a high concentration of a known GAT inhibitor (e.g., tiagabine) is included to determine nonspecific binding.
-
Incubation and Filtration: The plate is incubated at a specific temperature for a set time to allow for binding equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting nonspecific binding from total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Mechanism of action for a Selective Estrogen Receptor Degrader (SERD).
Caption: Workflow for the Estrogen Receptor (ER) degradation assay.
References
A Comparative Guide to Validating the Binding Affinity of Novel Abl Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental methods for validating the binding affinity of a novel compound, 3-[2-(sec-butyl)phenoxy]azetidine, against the Abl kinase domain. For the purpose of this guide, we will refer to this novel compound as Compound X . Its performance is compared with two well-established Abl kinase inhibitors, Imatinib and Dasatinib. This document outlines the quantitative binding data, detailed experimental protocols, and visual workflows to aid researchers in selecting the appropriate validation strategy.
Introduction to the Hypothetical Scenario
Compound X, this compound, is a novel small molecule synthesized for potential therapeutic applications targeting Abl kinase, a key protein implicated in chronic myeloid leukemia (CML). To ascertain its potential as a viable drug candidate, a thorough validation of its binding affinity to the Abl kinase domain is essential. This guide presents a hypothetical yet plausible set of binding affinity data for Compound X and compares it against the known inhibitors Imatinib and Dasatinib using industry-standard biophysical assays.
Quantitative Binding Affinity Data
The binding affinities of Compound X, Imatinib, and Dasatinib to the Abl kinase domain were determined using Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (Kd) is a measure of the binding affinity, where a lower Kd value indicates a stronger binding interaction.
| Compound | Method | Kd (nM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Compound X (Hypothetical) | ITC | 50 | 1.1 | -12.5 | 2.0 |
| Imatinib | ITC | 10 | 1.0 | -10.8 | 0.5 |
| Dasatinib | ITC | 0.5 | 0.9 | -9.5 | -1.5 |
Table 1: Thermodynamic and Binding Affinity Data from Isothermal Titration Calorimetry (ITC). This table summarizes the dissociation constant (Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (-TΔS) for the binding of each compound to the Abl kinase domain.
| Compound | Method | kon (105 M-1s-1) | koff (10-3 s-1) | Kd (nM) |
| Compound X (Hypothetical) | SPR | 2.5 | 1.25 | 50 |
| Imatinib | SPR | 1.8 | 0.18 | 10 |
| Dasatinib | SPR | 3.2 | 0.16 | 0.5 |
Table 2: Kinetic and Affinity Data from Surface Plasmon Resonance (SPR). This table presents the association rate constant (kon), dissociation rate constant (koff), and the calculated dissociation constant (Kd) for the interaction of each compound with the Abl kinase domain.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Materials:
-
Purified recombinant Abl kinase domain
-
Compound X, Imatinib, and Dasatinib
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
DMSO (if required for compound solubility)
Procedure:
-
Sample Preparation:
-
Dialyze the purified Abl kinase domain against the ITC buffer overnight at 4°C to ensure buffer matching.
-
Dissolve the small molecule inhibitors (Compound X, Imatinib, Dasatinib) in the final dialysis buffer. If DMSO is used to dissolve the compounds, ensure the same final concentration of DMSO is present in the protein solution to minimize heats of dilution.
-
Determine the precise concentrations of the protein and ligand solutions spectrophotometrically.
-
Degas all solutions for 10-15 minutes prior to use.
-
-
ITC Experiment:
-
Load the Abl kinase solution (typically 10-20 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (typically 100-200 µM, 10-fold molar excess) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of 0.4 µL, followed by a series of 19 injections of 2 µL each, with a spacing of 150 seconds between injections.
-
Record the heat changes upon each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (small molecule) to a ligand (protein) immobilized on a sensor surface in real-time. This allows for the determination of the association (kon) and dissociation (koff) rate constants, and the binding affinity (Kd).
Materials:
-
Purified recombinant Abl kinase domain
-
Compound X, Imatinib, and Dasatinib
-
SPR instrument (e.g., Biacore T200)
-
Sensor chip (e.g., CM5 sensor chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5)
Procedure:
-
Protein Immobilization:
-
Activate the carboxymethylated dextran surface of the CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified Abl kinase domain (e.g., at 10 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., ~10,000 Response Units).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.
-
A reference flow cell is typically prepared by performing the activation and deactivation steps without protein immobilization.
-
-
Binding Analysis:
-
Prepare a dilution series of each compound (e.g., 0.1 nM to 1 µM) in running buffer.
-
Inject the compound solutions over the immobilized Abl kinase surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow the compounds to dissociate in running buffer for a defined dissociation time (e.g., 600 seconds).
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kon and koff values.
-
Calculate the Kd as the ratio of koff/kon.
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the polarization of fluorescent light emitted from a labeled molecule (tracer) upon binding to a larger molecule (protein). In a competitive binding assay format, the displacement of a fluorescently labeled tracer from the protein by an unlabeled compound is measured.
Materials:
-
Purified recombinant Abl kinase domain
-
Fluorescently labeled tracer (a known Abl kinase binder with a fluorophore)
-
Compound X, Imatinib, and Dasatinib
-
FP assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
384-well black, low-volume microplates
-
A microplate reader with FP capabilities
Procedure:
-
Assay Setup:
-
In a 384-well plate, add a fixed concentration of the Abl kinase domain and the fluorescent tracer. The concentrations should be optimized to give a stable and robust FP signal.
-
Add a serial dilution of the unlabeled competitor compounds (Compound X, Imatinib, Dasatinib) to the wells.
-
Include control wells with no competitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Plot the measured FP values against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal dose-response curve to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value for each compound.
-
The IC50 value can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent tracer.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described binding affinity validation methods.
"3-[2-(sec-butyl)phenoxy]azetidine versus traditional antipsychotic drugs"
An Objective Comparison of 3-[2-(sec-butyl)phenoxy]azetidine and Traditional Antipsychotic Drugs
In the landscape of antipsychotic drug development, the pursuit of novel agents with improved efficacy and tolerability remains a primary objective. This guide provides a comparative analysis of the hypothetical compound this compound against established traditional antipsychotics, specifically the typical antipsychotic haloperidol and the atypical antipsychotic risperidone. The following sections detail their comparative receptor binding profiles, in vivo efficacy, and potential side effect liabilities, supported by established experimental protocols and illustrative signaling pathways.
Comparative Receptor Binding Profiles
The affinity of a drug for various neurotransmitter receptors is a key determinant of its therapeutic effects and side-effect profile. The data presented in Table 1 summarizes the in vitro receptor binding affinities (Ki, nM) of this compound, haloperidol, and risperidone for key dopaminergic and serotonergic receptors implicated in psychosis. Lower Ki values indicate higher binding affinity.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (Hypothetical) | Haloperidol | Risperidone |
|---|---|---|---|
| Dopamine D2 | 1.5 | 1.0 | 3.1 |
| Serotonin 5-HT2A | 0.8 | 56 | 0.16 |
| Serotonin 5-HT1A | 15 | 3500 | 4.2 |
| Adrenergic α1 | 10 | 18 | 0.8 |
| Histamine H1 | 25 | 800 | 2.1 |
Based on this hypothetical profile, this compound exhibits high affinity for both dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics. Its lower affinity for adrenergic α1 and histamine H1 receptors compared to risperidone suggests a potentially lower risk of side effects such as orthostatic hypotension and sedation.
In Vivo Efficacy and Side-Effect Profile
The therapeutic efficacy and propensity for extrapyramidal symptoms (EPS) are critical measures for antipsychotic drugs. Table 2 presents data from rodent models, comparing the effective dose for blocking conditioned avoidance response (a measure of antipsychotic efficacy) with the dose inducing catalepsy (an indicator of EPS liability).
Table 2: In Vivo Pharmacological Profile
| Parameter | This compound (Hypothetical) | Haloperidol | Risperidone |
|---|---|---|---|
| Conditioned Avoidance Response (ED50, mg/kg) | 0.5 | 0.1 | 0.2 |
| Catalepsy Induction (ED50, mg/kg) | >30 | 0.4 | 5.0 |
| Therapeutic Index (Catalepsy/CAR) | >60 | 4 | 25 |
The hypothetical data indicates that this compound possesses a significantly wider therapeutic index (>60) compared to both haloperidol (4) and risperidone (25). This suggests a potentially much lower risk of inducing extrapyramidal side effects at therapeutically effective doses.
Signaling Pathways and Mechanism of Action
Typical antipsychotics like haloperidol primarily act as antagonists at the dopamine D2 receptor. Atypical antipsychotics, such as risperidone and the hypothetical this compound, exhibit a more complex mechanism involving antagonism of both D2 and 5-HT2A receptors. This dual antagonism is thought to contribute to their efficacy against the negative symptoms of schizophrenia and their reduced EPS liability.
Caption: Dopamine D2 Receptor Antagonism Pathway.
Caption: Preclinical Antipsychotic Drug Discovery Workflow.
Experimental Protocols
The data presented in this guide are based on standard, widely accepted preclinical assays for antipsychotic drug evaluation.
1. Radioligand Receptor Binding Assay
-
Objective: To determine the affinity of a test compound for a specific receptor.
-
Methodology:
-
Cell membranes expressing the receptor of interest (e.g., human D2 or 5-HT2A) are prepared.
-
The membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D2 receptors) at a fixed concentration.
-
Varying concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Following incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Conditioned Avoidance Response (CAR) in Rats
-
Objective: To assess the potential antipsychotic efficacy of a test compound.
-
Methodology:
-
Rats are trained in a shuttle box with two compartments.
-
A conditioned stimulus (e.g., a light or tone) is presented, followed by an unconditioned stimulus (e.g., a mild foot shock).
-
The rat learns to avoid the shock by moving to the other compartment upon presentation of the conditioned stimulus.
-
Once the behavior is stably acquired, the rats are treated with the test compound or a vehicle control.
-
The dose of the compound that effectively blocks the avoidance response in 50% of the animals (ED50) is determined. This is considered a measure of antipsychotic-like activity.
-
3. Catalepsy Induction in Rats
-
Objective: To measure the propensity of a compound to induce extrapyramidal side effects (EPS).
-
Methodology:
-
Rats are administered various doses of the test compound.
-
At specified time points after administration, the degree of catalepsy is assessed. A common method is the bar test, where the rat's forepaws are placed on a raised horizontal bar.
-
The time it takes for the rat to remove its paws from the bar is measured. A failure to correct the posture within a set time (e.g., 20 seconds) is considered a positive cataleptic response.
-
The dose that induces catalepsy in 50% of the subjects (ED50) is calculated. A higher ED50 value indicates a lower liability for inducing EPS.
-
Conclusion
While this compound is a hypothetical compound, this comparative guide illustrates the framework through which a novel antipsychotic candidate is evaluated against established therapies. The hypothetical data suggests a promising profile with potent efficacy and a superior safety margin concerning extrapyramidal symptoms when compared to both typical and some atypical antipsychotics. This analysis underscores the importance of a multi-faceted evaluation, encompassing receptor pharmacology, in vivo efficacy, and side-effect profiling, in the development of next-generation antipsychotic agents.
Elucidating the Pharmacological Landscape of 3-[2-(sec-butyl)phenoxy]azetidine: A Review of Available Data
A comprehensive search of scientific literature and chemical databases reveals a significant gap in the understanding of the specific biological effects of 3-[2-(sec-butyl)phenoxy]azetidine. To date, no public data exists detailing its on-target mechanism of action, safety profile, or potential off-target effects. This lack of information precludes the creation of a direct comparative guide on its off-target profile against other compounds.
While information on the specific compound of interest is unavailable, the broader class of azetidine-containing molecules has been the subject of extensive research in medicinal chemistry. These studies provide a general context for the potential, though unconfirmed, biological activities that derivatives of this scaffold may possess.
General Biological Activities of Azetidine Derivatives
Azetidine moieties are recognized as important pharmacophores, and their derivatives have been investigated for a wide range of therapeutic applications. The strained four-membered ring of azetidine can impart unique conformational constraints and metabolic stability to drug candidates.
Published research indicates that various substituted azetidines have been synthesized and evaluated for activities including:
-
Central Nervous System (CNS) Activity: Certain azetidine derivatives have been explored as inhibitors of gamma-aminobutyric acid (GABA) uptake, suggesting potential applications in neurological and psychiatric disorders. For instance, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives have been assessed for their affinity to the GABA transporters GAT-1 and GAT-3[1].
-
Antimicrobial Properties: A significant body of research has focused on the antibacterial, antifungal, and antitubercular potential of azetidine derivatives[2][3][4][5][6]. The 2-oxo-azetidine (β-lactam) ring is a well-known core structure in many antibiotic classes.
-
Diverse Pharmacological Roles: The versatility of the azetidine scaffold has led to its incorporation into compounds designed for a multitude of therapeutic areas, including oncology, inflammation, and virology[7].
It is crucial to emphasize that these findings relate to the broader class of azetidine derivatives and do not specifically apply to this compound. The specific substitution pattern of the sec-butyl group on the phenoxy ring at the 3-position of the azetidine ring will uniquely determine its physicochemical properties and its interaction with biological targets.
Experimental Approaches to Determine Off-Target Effects
In the absence of data for this compound, a general experimental workflow for identifying its potential on- and off-target effects would typically involve a tiered screening approach.
Figure 1. A generalized experimental workflow for identifying the on-target and off-target effects of a novel small molecule.
Experimental Protocols:
A critical first step in evaluating a novel compound like this compound would be to perform broad-based screening assays to identify potential biological targets. A common approach is to use commercially available safety panels that include a wide range of receptors, enzymes, and ion channels.
Example Protocol: Radioligand Binding Assay for Off-Target Screening
-
Objective: To determine the binding affinity of this compound to a panel of known biological targets.
-
Materials:
-
This compound (test compound)
-
Cell membranes or purified proteins expressing the target of interest
-
A specific radioligand for each target
-
Assay buffer
-
Scintillation fluid and vials
-
Microplate harvester and scintillation counter
-
-
Procedure:
-
A dilution series of the test compound is prepared.
-
The test compound dilutions are incubated with the target-expressing membranes/proteins and the specific radioligand at a concentration typically near its dissociation constant (Kd).
-
The incubation is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a filter mat using a microplate harvester.
-
The filter mat is washed to remove non-specifically bound radioligand.
-
The filter discs are collected, scintillation fluid is added, and the radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding of the radioligand is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from the total binding.
-
The percentage of inhibition of radioligand binding by the test compound is plotted against the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
This type of assay, when performed across a large panel of targets, can provide an initial indication of the selectivity of a compound and identify potential off-target interactions.
Conclusion
While the chemical structure of this compound is defined, its biological properties remain uncharacterized in the public domain. The broader family of azetidine derivatives has shown promise in a variety of therapeutic areas, but any potential on-target or off-target effects of this specific molecule would need to be determined through rigorous experimental evaluation. Researchers interested in this compound would need to undertake a systematic pharmacological profiling campaign, starting with broad screening assays to identify its primary biological targets and any potential liabilities.
References
- 1. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-[2-(Sec-butyl)phenoxy]azetidine: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of 3-[2-(Sec-butyl)phenoxy]azetidine, a compound used in laboratory research and drug development. The following procedures are based on guidelines for similar chemical structures and are intended to ensure the safety of laboratory personnel and minimize environmental impact. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to local, state, and federal regulations.
Hazard Profile and Safety Precautions
While a specific Safety Data Sheet for this compound was not located, the hazard profile can be inferred from related azetidine and phenoxy compounds. The following table summarizes potential hazards and physical properties based on available data for similar chemicals.
| Hazard Category | Potential Hazard | Physical/Chemical Properties |
| Flammability | Highly flammable liquid and vapor.[1][2] | Vapors may form explosive mixtures with air. Keep away from heat, sparks, open flames, and hot surfaces.[1] |
| Toxicity | Harmful if swallowed or inhaled.[1][2] Toxic in contact with skin.[2] | Acute oral, inhalation, and dermal toxicity.[1][2] |
| Irritation/Corrosion | Causes severe skin burns and eye damage.[2] May cause respiratory irritation.[2] | Skin and eye irritant.[3] |
| Sensitization | May cause an allergic skin reaction.[2] | --- |
| Environmental | Toxic to aquatic life with long-lasting effects.[2] | Avoid release to the environment.[2] |
| Physical Properties | Boiling Point: 61 - 63 °C (literature value for a related compound)[1] | Density: 0.867 g/mL at 25 °C (literature value for a related compound)[1] |
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.[1]
-
Clothing: A flame-retardant lab coat and closed-toe shoes.[1]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If vapors or aerosols are generated, respiratory protection is required.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
- Identify the waste as hazardous due to flammability and potential toxicity.
- Segregate the waste from other laboratory waste streams. Do not mix with incompatible materials.
2. Waste Collection and Storage:
- Collect waste in a designated, properly labeled, and sealed container.
- The container should be made of a material compatible with the chemical.
- Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[3]
3. Spill Management:
- In case of a spill, evacuate the area and ensure adequate ventilation.
- Remove all sources of ignition.
- Absorb the spill with an inert, non-combustible absorbent material such as sand, silica gel, or vermiculite.[3]
- Collect the absorbed material into a sealed container for disposal.
- Clean the spill area thoroughly.
4. Final Disposal:
- Arrange for disposal through a licensed hazardous waste disposal company.
- Provide the disposal company with a complete characterization of the waste.
- Do not dispose of this chemical down the drain or in the regular trash.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-[2-(Sec-butyl)phenoxy]azetidine
Essential Safety and Handling Guide for 3-[2-(Sec-butyl)phenoxy]azetidine
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following safety and handling guidelines are based on the hazard profiles of structurally similar compounds, namely 2-sec-butylphenol and various azetidine derivatives. It is imperative to handle this compound with a high degree of caution, assuming it may possess significant hazards.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes operational and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Potential Hazards
Based on the structural components of this compound, the following potential hazards should be considered:
-
Skin and Eye Irritation/Corrosion: The presence of the 2-sec-butylphenol moiety suggests a high likelihood of the compound being corrosive, potentially causing severe skin and eye burns upon contact.[1][2]
-
Harmful if Swallowed or Absorbed Through Skin: 2-sec-Butylphenol is known to be harmful if ingested or absorbed through the skin.[1]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[1][2]
-
Biological Activity and Potential Systemic Effects: Azetidine-containing compounds are known to be biologically active, with some exhibiting cytotoxic or neurological effects.[3][4][5] Therefore, systemic effects upon exposure cannot be ruled out.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE recommendations is mandatory to minimize exposure and ensure personal safety.
| Operation | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid) | - Full-face respirator with appropriate cartridges for organic vapors and particulates- Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)- Chemical splash goggles- Laboratory coat (flame-retardant)- Closed-toe shoes |
| Dissolving and Solution Handling | - Full-face respirator or a combination of a half-face respirator with organic vapor cartridges and chemical splash goggles- Double gloving (Nitrile, Neoprene, or Butyl rubber)- Chemical splash goggles- Face shield- Chemical-resistant apron over a laboratory coat- Closed-toe shoes |
| Running Reactions | - Full-face respirator or a combination of a half-face respirator with organic vapor cartridges and chemical splash goggles- Double gloving (Nitrile, Neoprene, or Butyl rubber)- Chemical splash goggles- Face shield- Chemical-resistant apron over a laboratory coat- Closed-toe shoes |
| Spill Cleanup | - Self-contained breathing apparatus (SCBA) for large spills- Full-face respirator for small spills- Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)- Chemical splash goggles- Face shield- Disposable chemical-resistant coveralls- Chemical-resistant boots |
Experimental Protocols
General Handling Procedures
-
Engineering Controls: All work with this compound, including weighing, dissolving, and running reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Personal Hygiene: Avoid all contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Transporting: When transporting the compound, even small quantities, use a secondary container to prevent spills.
Spill Cleanup Protocol
-
Evacuation: In the event of a spill, immediately evacuate the area and alert others.
-
Ventilation: Ensure the area is well-ventilated, but do not use direct airflow that could aerosolize the spilled material.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. For solid spills, carefully cover the material with a damp paper towel to avoid raising dust.
-
Neutralization (if applicable and safe): Due to the phenolic component, the material is likely acidic. Neutralization should only be attempted by trained personnel with appropriate PPE.
-
Collection: Carefully collect the absorbed material or contained solid into a labeled, sealed waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Disposal Plan
-
Waste Segregation: All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Waste Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. Do not dispose of this compound down the drain or in regular trash.
Visual Workflow for Safe Handling
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. nj.gov [nj.gov]
- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
